Product packaging for H-1152 dihydrochloride(Cat. No.:CAS No. 451462-58-1)

H-1152 dihydrochloride

Katalognummer: B1672575
CAS-Nummer: 451462-58-1
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: BFOPDSJOLUQULZ-GXKRWWSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane dihydrochloride is a hydrochloride salt resulting from the reaction of (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane with 2 mol eq. of hydrogen chloride. An ATP-competitive inhibitor of Rho kinase (ROCK). It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It contains a (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane(2+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23Cl2N3O2S B1672575 H-1152 dihydrochloride CAS No. 451462-58-1

Eigenschaften

IUPAC Name

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOPDSJOLUQULZ-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880075
Record name H 1152 dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871543-07-6, 451462-58-1
Record name H 1152 dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-1152 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride is a potent, selective, and membrane-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As an isoquinolinesulfonamide derivative, it has emerged as a critical tool in cellular and in vivo research to elucidate the diverse functions of the Rho/ROCK signaling pathway.[3][4][5] This document provides a comprehensive overview of H-1152's mechanism of action, inhibitory profile, and its effects on various cellular processes. It includes detailed experimental protocols and visual representations of its core signaling pathway to facilitate its application in research and development.

Core Mechanism of Action: Inhibition of the Rho/ROCK Pathway

The primary mechanism of action for H-1152 is the direct inhibition of Rho-kinase (ROCK). The Rho family of small GTPases acts as molecular switches that, in their active GTP-bound state, bind to and activate downstream effectors, including ROCK. ROCK, a serine/threonine kinase, plays a pivotal role in regulating the actin cytoskeleton. Its activation leads to the phosphorylation of numerous substrates, culminating in increased actomyosin contractility, which influences cell shape, adhesion, and motility.[6]

H-1152 exerts its effect by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets. This leads to a reduction in smooth muscle contraction, stress fiber formation, and focal adhesion assembly. One of the key downstream effectors of ROCK is the Myosin Light Chain (MLC) phosphatase. ROCK phosphorylates and inactivates the myosin-binding subunit of MLC phosphatase, which leads to an increase in phosphorylated MLC and, consequently, enhanced actomyosin contractility. By inhibiting ROCK, H-1152 prevents this inactivation, leading to increased MLC phosphatase activity and cellular relaxation.

Another significant substrate of ROCK is the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[4][5] H-1152 has been demonstrated to effectively inhibit the ROCK-mediated phosphorylation of MARCKS in neuronal cells.[1][4][7]

H1152_Mechanism_of_Action cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Rho-GTP Rho-GTP ROCK ROCK Rho-GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MARCKS MARCKS ROCK->MARCKS Phosphorylates H1152 H-1152 H1152->ROCK Inhibits pMLC Phospho-MLC (pMLC) MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Contractility Actomyosin Contractility pMLC->Contractility Increases pMARCKS Phospho-MARCKS MARCKS->pMARCKS

Caption: H-1152 inhibits ROCK, preventing downstream signaling.

Data Presentation: Inhibitory Profile and Selectivity

H-1152 is characterized by its high affinity for ROCK and significant selectivity over other serine/threonine kinases. This makes it a valuable tool for specifically probing the function of ROCK in various biological systems.

Table 1: H-1152 Inhibitory Constants
Target KinaseKi (nM)IC50 (nM)Reference(s)
Rho-kinase (ROCK)1.6-[1][3][4][7]
ROCK2-12[1][2][7]
Table 2: H-1152 Kinase Selectivity Profile (IC50)
KinaseIC50 (µM)Reference(s)
CaMKII0.180[1][7]
PKG0.360[1][7]
Aurora A0.745[1][7]
PKA3.03[1][7]
Src3.06[1][7]
PKC5.68[1][7]
Abl7.77[1][7]
MKK416.9[1][7]
MLCK28.3[1][7]
EGFR50.0[1][7]
GSK3α60.7[1][7]
AMPK100[1][7]
P38α100[1][7]

Cellular and Physiological Effects

The inhibition of ROCK by H-1152 translates into a range of observable cellular and physiological effects. These effects are dose-dependent and have been characterized in various experimental models.

Table 3: Cellular and Physiological IC50 Values for H-1152
EffectSystem/Cell LineIC50Reference(s)
Inhibition of LPA-induced MARCKS phosphorylationHuman NT2 cells2.5 µM[1][5][7]
Inhibition of sulprostone-induced contractionGuinea pig aorta190 nM[5]

Other notable reported effects include:

  • Neurite Outgrowth: H-1152 increases neurite length in cultures of spiral ganglion neurons and dorsal root ganglia.[1][7][8]

  • Endothelial Progenitor Cells: It has been shown to markedly increase the number and migration of human cord-blood derived endothelial progenitor cells (EPCs) in ex vivo cultures.[9] This is associated with the phosphorylation of AKT and reduced expression of p27.[9]

  • Cell Motility: H-1152 enhances the directional motility of microvascular endothelial cells.[6]

  • Stem Cell Differentiation: The inhibitor may regulate the specification and differentiation of embryonic stem cells into dopaminergic neurons.[10]

Experimental Protocols

The following protocols are derived from methodologies described in the cited literature and are provided for reference purposes. Researchers should optimize these protocols for their specific experimental conditions.

Protocol: Inhibition of MARCKS Phosphorylation in NT2 Cells

This experiment aims to quantify the inhibitory effect of H-1152 on ROCK-mediated phosphorylation of MARCKS in a cellular context.

Methodology:

  • Cell Culture: Human neuroteratoma (NT2) cells are cultured in appropriate media until they reach a suitable confluency for the experiment.

  • Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 1 hour). A vehicle control (e.g., water or DMSO) is run in parallel.

  • Stimulation: Cells are stimulated with a Rho activator, such as lysophosphatidic acid (LPA), at a final concentration of 10 µM for a short duration (e.g., 10 minutes) to induce ROCK-mediated MARCKS phosphorylation. A negative control group without LPA stimulation is included.

  • Cell Lysis: The reaction is terminated by washing the cells with ice-cold PBS and then lysing them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MARCKS (e.g., phospho-Ser159).

    • The membrane is subsequently probed with an antibody for total MARCKS as a loading control.

    • After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phospho-MARCKS to total MARCKS is calculated, and the IC50 value for H-1152 is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.[4]

MARCKS_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture NT2 Cells Starve Serum Starve (24h) Culture->Starve Pretreat Pre-treat with H-1152 (0.1-10 µM, 1h) Starve->Pretreat Stimulate Stimulate with LPA (10 µM, 10 min) Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse WB Western Blot (p-MARCKS, Total MARCKS) Lyse->WB Quantify Densitometry & IC50 Calc. WB->Quantify

Caption: Workflow for MARCKS phosphorylation inhibition assay.
Protocol: Neurite Outgrowth Assay

This protocol is designed to assess the effect of H-1152 on promoting neurite extension from cultured neurons.

Methodology:

  • Cell Preparation: Postnatal mouse spiral ganglia or other suitable neuronal cells are dissociated and plated on culture dishes pre-coated with an appropriate substrate (e.g., poly-L-lysine and laminin).

  • Cell Culture: Cells are cultured in a defined control medium. For specific studies, growth factors such as bone morphogenetic protein 4 (BMP4; 25 ng/mL) or leukemia inhibitory factor (LIF; 50 ng/mL) can be added.[7]

  • Inhibitor Treatment: After an initial plating period (e.g., 24 hours) to allow for cell attachment, H-1152 is added to the cultures at various concentrations (e.g., 1 µM, 5 µM, 10 µM).[1] A vehicle control (water) is added to control cultures.[7]

  • Incubation: The cultures are incubated for a further period (e.g., 18-24 hours) to allow for neurite extension.[7]

  • Fixation and Staining:

    • Cultures are fixed with 4% paraformaldehyde.

    • Neurons are identified by immunocytochemistry using a neuron-specific marker (e.g., β-III tubulin).

    • Cell nuclei can be counterstained with DAPI.

  • Imaging and Analysis:

    • Multiple random fields of view for each condition are captured using fluorescence microscopy.

    • The length of the longest neurite from each neuron is measured using image analysis software.

    • Statistical analysis is performed to compare the average neurite lengths between control and H-1152-treated groups.

Conclusion

This compound is a highly selective and potent inhibitor of Rho-kinase, making it an indispensable pharmacological tool. Its well-characterized inhibitory profile and demonstrated effects on fundamental cellular processes, such as actomyosin contractility, cell migration, and neurite outgrowth, underscore its utility in dissecting the complex roles of the Rho/ROCK signaling pathway. The data and protocols presented in this guide serve as a comprehensive resource for researchers employing H-1152 in their investigations into cell biology, neuroscience, and drug discovery.

References

H-1152 Dihydrochloride: A Comprehensive Technical Guide to its Cellular Functions and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-1152 dihydrochloride is a potent, selective, and membrane-permeable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of the function of this compound in cellular systems, its mechanism of action, and its utility as a research tool. We will explore its effects on key signaling pathways, summarize its biochemical activity, and provide detailed experimental protocols for its use in cell-based assays.

Introduction

The Rho family of small GTPases plays a critical role in regulating a diverse range of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the active, GTP-bound form of RhoA. The Rho/ROCK signaling pathway is a central regulator of actin-myosin contractility and is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has emerged as a valuable pharmacological tool for dissecting the cellular functions of ROCK and for exploring its therapeutic potential.

Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

This compound exerts its cellular effects primarily through the competitive inhibition of the ATP-binding site of ROCK kinases. This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that leads to various cellular responses.

The canonical Rho/ROCK pathway begins with the activation of RhoA by extracellular signals, leading to its binding to ROCK. Activated ROCK then phosphorylates several downstream targets, including:

  • Myosin Light Chain (MLC): Phosphorylation of MLC leads to increased actin-myosin contractility, which is fundamental for processes like cell migration, smooth muscle contraction, and the formation of stress fibers and focal adhesions.

  • Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This results in a net increase in phosphorylated MLC, further enhancing contractility.

  • LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.

  • Other substrates: ROCK also phosphorylates numerous other proteins involved in cytoskeletal organization and cell signaling, such as adducin, ERM (ezrin, radixin, moesin) proteins, and vimentin.

H-1152, by inhibiting ROCK, effectively blocks these downstream phosphorylation events, leading to a reduction in actin-myosin contractility, disassembly of stress fibers, and promotion of neurite outgrowth.

Rho_ROCK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Signals Extracellular Signals GPCR GPCR/Receptor Extracellular Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP ROCK ROCK RhoA_GTP->ROCK MLC MLC ROCK->MLC P MLCP MLCP ROCK->MLCP P LIMK LIMK ROCK->LIMK P H1152 H-1152 H1152->ROCK pMLC p-MLC MLC->pMLC pMLC->MLC MLCP Actin_Dynamics Stress Fibers Focal Adhesions Contraction pMLC->Actin_Dynamics iMLCP Inactive MLCP MLCP->iMLCP pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin P iCofilin Inactive Cofilin Cofilin->iCofilin iCofilin->Actin_Dynamics Actin Stabilization

Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Quantitative Data: Inhibitory Activity and Cellular Effects

This compound is a highly potent inhibitor of ROCK, with a significant degree of selectivity over other kinases.

Kinase Inhibitory Profile

The following table summarizes the in vitro inhibitory activity of H-1152 against a panel of protein kinases.

Kinase TargetIC50 (μM)Ki (nM)
ROCK2 0.012 [1][2][3]1.6 [1][4][5]
CaMKII0.180[1][3]-
PKG0.360[1][3]-
Aurora A0.745[1][3]-
PKA3.03[1][3]630[1]
Src3.06[1]-
PKC5.68[1][3]9270[1]
Abl7.77[1]-
MKK416.9[1]-
MLCK28.3[1][3]10100[1]
EGFR50[1]-
GSK3α60.7[1]-
AMPK100[1]-
p38α100[1]-

Data compiled from multiple sources.[1][2][3][4][5]

Cellular Effects

The potent and selective inhibition of ROCK by H-1152 translates to a variety of observable cellular effects.

Cellular EffectCell TypeConcentrationReference
Inhibition of MARCKS phosphorylationHuman neuroteratoma (NT-2) cellsIC50 = 2.5 μM[1][4][6][1][4][6][7]
Increased neurite lengthPostnatal mouse spiral ganglia10 μM[1][4][6][1][4][6]
No effect on neuronal survival-0.5-10 μM[1][4][1][4]
Cell elongation and loss of actin stress fibersHuman trabecular meshwork (HTM) cellsNot specified[6]
Increased sprouting angiogenesisEndothelial cellsNot specified[7]
Increased number of TH-positive neuronsDifferentiating mouse embryonic stem cells0.1 - 2 μM[8]

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments:

  • Solvent: Dimethyl sulfoxide (DMSO) or water.[3]

  • Concentration: Soluble up to 50 mM in DMSO and 100 mM in water.[3]

  • Procedure: To prepare a 10 mM stock solution in DMSO, dissolve 3.92 mg of this compound (MW: 392.34 g/mol ) in 1 mL of fresh, anhydrous DMSO.[3] For aqueous solutions, dissolve in sterile water.

  • Storage: Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 μm filter before use.[1]

For In Vivo Experiments:

  • A common formulation involves a multi-solvent system. For example, a 1 mg/mL solution can be prepared by first dissolving the compound in DMSO, then sequentially adding PEG300, Tween-80, and saline.[1]

  • Example Protocol: To prepare a 1 mg/mL working solution, add 100 μL of a 10 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix. Finally, add 450 μL of saline to reach a final volume of 1 mL.[1]

  • Note: For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

In Vitro Kinase Assay to Determine Ki

This protocol provides a general framework for determining the inhibitory constant (Ki) of H-1152 for ROCK.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5) 5 mM MgCl2 1 mM EDTA 1 mM EGTA 1 mM DTT Mix Combine Assay Buffer, S6-peptide, Rho-kinase, and H-1152 Reagents->Mix Substrate Prepare Substrate: 40 µM S6-peptide Substrate->Mix Enzyme Purified Rho-kinase Enzyme->Mix Inhibitor Serial dilutions of H-1152 Inhibitor->Mix ATP [γ-32P]ATP Start Initiate reaction by adding [γ-32P]ATP ATP->Start Mix->Start Incubate Incubate at 30°C for 5 min Start->Incubate Stop Stop reaction Incubate->Stop Measure Measure 32P incorporation (e.g., scintillation counting) Stop->Measure Calculate Calculate Km and Vmax using Michaelis-Menten equation Measure->Calculate Determine_Ki Determine Ki using a secondary plot Calculate->Determine_Ki

Figure 2: Experimental workflow for an in vitro kinase assay to determine the Ki of H-1152.

Methodology:

  • Prepare an assay mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol, 40 µM S6-peptide as a substrate, and purified Rho-kinase.[1]

  • Add H-1152 at various concentrations to the assay mixture.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for 5 minutes.[1]

  • Stop the reaction and measure the incorporation of 32P into the S6-peptide.

  • Calculate the Michaelis constant (Km) and maximal velocity (Vmax) using the Michaelis-Menten equation.

  • Analyze the data with a secondary plot to determine the inhibitory constant (Ki).[1]

Western Blotting for MARCKS Phosphorylation

This protocol describes how to assess the inhibitory effect of H-1152 on the phosphorylation of a downstream ROCK target, MARCKS, in cultured cells.

  • Cell Culture and Treatment: Plate human neuroteratoma (NT-2) cells and grow to the desired confluency.[7] Treat the cells with varying concentrations of H-1152 (e.g., 0.1-10 μM) for a specified time.[1][4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-MARCKS and a loading control (e.g., total MARCKS or β-actin). Normalize the p-MARCKS signal to the loading control to determine the relative change in phosphorylation.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway in cellular biology. Its high potency and well-characterized inhibitory profile make it an invaluable reagent for studies in cancer biology, neuroscience, and regenerative medicine. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize H-1152 in their cellular and biochemical assays. As with any pharmacological inhibitor, it is crucial to consider its selectivity profile and to use appropriate controls to ensure the specificity of the observed effects.

References

H-1152 Dihydrochloride: A Technical Guide to its Target Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-1152 dihydrochloride is a potent, selective, and membrane-permeable inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] As an isoquinolinesulfonamide derivative, it serves as a critical tool for investigating the diverse cellular functions regulated by the Rho/ROCK signaling cascade.[1] This document provides an in-depth overview of the H-1152 target pathway, its inhibitory profile, and the experimental methodologies used to characterize its activity.

Core Target: The Rho/ROCK Signaling Pathway

The primary molecular target of H-1152 is Rho-associated coiled-coil containing protein kinase (ROCK). This serine/threonine kinase is a major downstream effector of the small GTPase, RhoA. The Rho/ROCK pathway is a pivotal regulator of actin cytoskeleton organization, influencing a wide array of cellular processes including cell adhesion, motility, contraction, and gene expression.

Upon activation by upstream signals, such as lysophosphatidic acid (LPA), RhoA-GTP binds to and activates ROCK.[5] Activated ROCK then phosphorylates numerous downstream substrates, leading to the assembly of actin-myosin filaments and increased cellular contractility. H-1152 exerts its effect by directly inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its substrates and blocking the downstream cellular responses.

H1152_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects LPA LPA GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC MARCKS MARCKS ROCK->MARCKS MLC_P p-MLC MLC->MLC_P P Actin Actin Cytoskeleton (Stress Fibers, Contraction) MLC_P->Actin MARCKS_P p-MARCKS MARCKS->MARCKS_P P H1152 H-1152 H1152->ROCK

Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Potency and Selectivity

H-1152 demonstrates high affinity and selectivity for ROCK kinases. Its inhibitory activity is significantly greater for ROCKII compared to a panel of other serine/threonine kinases, highlighting its utility as a specific pharmacological probe.

Target KinaseIC50 (μM)Ki (nM)
ROCKII 0.012 [1]1.6 [2][4]
CaMKII0.180-
PKG0.360-
Aurora A0.745-
PKA3.03630[2]
Src3.06[2]-
PKC5.689270[2]
MKK416.9[2]-
MLCK28.310100[2]
Abl50.0[2]-
GSK3α60.7[2]-
AMPK100[2]-
p38α100[2]-

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

The characterization of H-1152 relies on various in vitro and cellular assays to determine its effect on the ROCK pathway and associated physiological responses.

MARCKS Phosphorylation Assay

This assay quantifies the inhibition of ROCK-mediated phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a known ROCK substrate.

  • Objective: To measure the dose-dependent inhibition of LPA-induced MARCKS phosphorylation by H-1152 in a cellular context.[5]

  • Methodology:

    • Human neuroteratoma (NT-2) cells are cultured under standard conditions.

    • Cells are pre-incubated with varying concentrations of H-1152 (e.g., 0.1-10 μM) for a specified time.[2]

    • Cellular Rho/ROCK pathway is stimulated using lysophosphatidic acid (LPA), a known Rho activator. A protein kinase C (PKC) activator like phorbol-12,13-dibutyrate (PDBu) is used as a control for specificity.[5]

    • Following stimulation, cells are lysed, and protein extracts are collected.

    • Protein samples are separated by SDS-PAGE and transferred to a membrane for Western blot analysis.

    • The membrane is probed with a phosphorylation site-specific antibody that recognizes phospho-Ser159 in MARCKS to detect the phosphorylated protein.[5]

    • Total MARCKS and a loading control (e.g., GAPDH) are also probed to ensure equal protein loading.

    • Band intensities are quantified to determine the extent of MARCKS phosphorylation relative to the control, and an IC50 value is calculated. H-1152 has been shown to inhibit LPA-induced MARCKS phosphorylation with an IC50 of 2.5 μM.[1][2]

MARCKS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis A 1. Culture NT-2 Cells B 2. Pre-incubate with varying [H-1152] A->B C 3. Stimulate with LPA (or PDBu control) B->C D 4. Cell Lysis C->D E 5. Western Blot D->E F 6. Probe with anti-pMARCKS (Ser159) antibody E->F G 7. Quantify Band Intensity F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MARCKS phosphorylation inhibition assay.

Aortic Contraction Assay

This ex vivo assay measures the ability of H-1152 to relax smooth muscle, a process heavily dependent on the ROCK pathway.

  • Objective: To determine the potency of H-1152 in inhibiting agonist-induced contractions of vascular smooth muscle.

  • Methodology:

    • Aortas are isolated from guinea pigs and cut into rings.

    • The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated.

    • The rings are placed under a resting tension and allowed to equilibrate.

    • Contractions are induced by adding a prostanoid EP3 receptor agonist, sulprostone.[1]

    • Once a stable contraction is achieved, cumulative concentrations of H-1152 are added to the bath to generate a dose-response curve.

    • The relaxation is measured as a percentage of the sulprostone-induced contraction.

    • The IC50 value is calculated, representing the concentration of H-1152 required to cause 50% relaxation. For sulprostone-induced contractions, H-1152 has a reported IC50 of 190 nM.[1]

Endothelial Cell Migration Assays

These in vitro assays assess the impact of ROCK inhibition on the directional movement of endothelial cells, a key process in angiogenesis and wound healing.

  • Objective: To evaluate the effect of H-1152 on the migration of microvascular endothelial cells.[6]

  • Methodologies:

    • Wound-Healing Assay: A confluent monolayer of endothelial cells is mechanically "wounded" with a pipette tip. The cells are then treated with H-1152 or a vehicle control. The rate of cell migration into the cleared area is monitored over time via microscopy.

    • Spheroid-on-Collagen Assay: Endothelial cell spheroids are embedded in a collagen matrix. The cells are treated with H-1152. The extent of directional cell sprouting and migration away from the spheroid is quantified.[6]

  • Key Findings: Non-selective ROCK inhibition with H-1152 has been shown to facilitate the directed migration of endothelial cells, an effect associated with decreased F-actin fibers and loosened cell-cell contacts.[6]

Clinical Landscape

Based on the provided search results, there are no specific clinical trials listed for this compound. Its primary application remains as a research tool for preclinical studies of the Rho/ROCK pathway in various disease models, including those related to vascular function, neuronal regeneration, and cancer cell motility.[1][6][7][8]

References

H-1152 Dihydrochloride: A Technical Guide to Ki and IC50 Values for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the inhibitory activity of H-1152 dihydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document compiles key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Executive Summary

H-1152 is a well-characterized inhibitor of ROCK, demonstrating high affinity and selectivity, particularly for ROCK2. Its utility as a research tool and potential therapeutic agent stems from its ability to modulate the Rho-kinase signaling pathway, which is implicated in a variety of cellular processes. This guide presents a comprehensive summary of its biochemical and cellular inhibitory activities.

Data Presentation: Inhibitory Activity of H-1152

The following tables summarize the reported Ki and IC50 values for this compound against a panel of protein kinases. These values are crucial for understanding the compound's potency and selectivity profile.

Table 1: Ki Values for this compound

Target KinaseKi (nM)
Rho-kinase1.6[1][2][3]
PKA630[1][2]
PKC9270[1][2]
MLCK10100[1][2]

Table 2: IC50 Values for this compound

Target KinaseIC50 (µM)
ROCK20.012[1][2][4][5][6]
CaMKII0.180[1][2][4][5][6]
PKG0.360[1][2][4][5][6]
Aurora A0.745[1][2][4][5][6]
PKA3.03[1][2][4][5][6]
Src3.06[1][2]
PKC5.68[1][2][4][5][6]
Abl7.77[1][2]
MKK416.9[1][2]
MLCK28.3[1][2][4][5]
EGFR50.0[1][2]
GSK3α60.7[1][2]
AMPK100[1][2]
p38α100[1][2]

Table 3: Cellular IC50 Values for this compound

Cellular ProcessCell LineIC50 (µM)
Inhibition of LPA-induced MARCKS phosphorylationHuman Neuroteratoma (NT-2) cells2.5[1][2][7]
Inhibition of sulprostone-induced contractionsGuinea pig aorta0.190[4][5]

Experimental Protocols

Understanding the methodologies used to generate the above data is critical for interpretation and replication. The following are detailed protocols for key experiments.

Biochemical Kinase Inhibition Assay (for Ki and IC50 determination)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potency of H-1152.

  • Assay Mixture Preparation : Prepare a 50 µL assay mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[2]

  • Enzyme and Substrate Addition : Add the purified target kinase (e.g., Rho-kinase) and a suitable substrate (e.g., 40 µM S6-peptide) to the assay mixture.[2]

  • Inhibitor Addition : Introduce varying concentrations of this compound to the assay mixture.

  • Reaction Initiation : Start the kinase reaction by adding [γ-³²P]ATP.[2]

  • Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 5 minutes).[2]

  • Reaction Termination and Measurement : Stop the reaction and measure the incorporation of ³²P into the substrate using an appropriate method, such as scintillation counting or autoradiography.

  • Data Analysis :

    • Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of the kinase reaction using the Michaelis-Menten equation.[2]

    • Determine the inhibitory constant (Ki) by analyzing the data with a secondary plot.[2]

    • To determine the IC50 value, plot the percentage of kinase activity against the logarithm of the H-1152 concentration and fit the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of MARCKS Phosphorylation

This protocol describes a cell-based assay to measure the effect of H-1152 on a specific cellular signaling event.

  • Cell Culture : Culture human neuroteratoma (NT-2) cells in appropriate media and conditions until they reach the desired confluency.

  • Cell Treatment : Treat the NT-2 cells with varying concentrations of this compound.

  • Stimulation : Stimulate the cells with a Rho-activator, such as lysophosphatidic acid (LPA), to induce MARCKS phosphorylation.[3]

  • Cell Lysis : Lyse the cells to extract total protein.

  • Western Blotting :

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS to detect the phosphorylated form of the protein.[3]

    • Use an antibody against total MARCKS as a loading control.

  • Data Analysis : Quantify the band intensities for phosphorylated and total MARCKS. Calculate the percentage of inhibition of MARCKS phosphorylation at each H-1152 concentration and determine the IC50 value by plotting the data as described in the biochemical assay.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the characterization of H-1152.

G cluster_0 Biochemical Assay Workflow prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP add_inhibitor Add H-1152 (Varying Concentrations) prep_reagents->add_inhibitor initiate_reaction Initiate Reaction (Add ATP) add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate measure_activity Measure Kinase Activity (e.g., ³²P Incorporation) incubate->measure_activity data_analysis Data Analysis (Calculate Ki and IC50) measure_activity->data_analysis

Caption: Workflow for determining Ki and IC50 values.

G cluster_pathway Rho-Kinase Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits H1152 H-1152 H1152->ROCK Inhibits pMLC Phosphorylated MLC MLC->pMLC Actomyosin Actomyosin Contraction, Stress Fiber Formation pMLC->Actomyosin

Caption: Inhibition of the Rho-kinase signaling pathway by H-1152.

References

H-1152 Dihydrochloride: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase selectivity profile of H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The information presented herein is intended to support research and development efforts by providing comprehensive data on its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Profile: Potency and Selectivity

This compound is an isoquinolinesulfonamide derivative that acts as a potent, membrane-permeable, and ATP-competitive inhibitor of ROCK.[1][2] It demonstrates high affinity for ROCK, with a reported Ki value of 1.6 nM and an IC50 value for ROCK2 of 12 nM.[3][4] Its selectivity for ROCK is a critical feature, though it exhibits inhibitory activity against a range of other kinases at higher concentrations.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the quantitative data on the inhibitory activity of H-1152 against a panel of serine/threonine and tyrosine kinases. The data is compiled from multiple sources to provide a comparative overview of its selectivity.

Kinase TargetIC50 (µM)Ki (µM)
ROCK2 0.012 [3][5][6][7]0.0016 [1][2][3][4]
CaMKII0.180[3][5][6][7]-
PKG0.360[3][5][6][7]-
Aurora A0.745[3][5][6][7]-
PKA3.03[3][5][6][7]0.63[3][4]
Src3.06[3]-
PKC5.68[3][5][6][7]9.27[3][4]
Abl7.77[3]-
MKK416.9[3]-
MLCK28.3[3][5]10.1[3][4]
EGFR50.0[3]-
GSK3α60.7[3]-
AMPK100[3]-
p38α100[3]-

Note: IC50 and Ki values are dependent on assay conditions, particularly ATP concentration.

A glycyl analog, Glycyl-H 1152, has been developed and shows improved selectivity for ROCKII, with IC50 values of >10 µM for PKA and PKC.[8]

Signaling Pathway Modulation

H-1152 exerts its primary biological effects by inhibiting the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction. The small GTPase RhoA, when activated, binds to and activates ROCK, which in turn phosphorylates downstream substrates to control cytoskeletal dynamics.

G cluster_upstream Upstream Activation cluster_downstream ROCK Signaling Cascade LPA LPA / Growth Factors GPCR GPCR / RTK LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoGDP RhoA-GDP (Inactive) RhoGEF->RhoGDP Activates RhoGTP RhoA-GTP (Active) RhoGDP->RhoGTP RhoGTP->RhoGDP ROCK ROCK RhoGTP->ROCK Binds & Activates MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates H1152 H-1152 H1152->ROCK MLC_P p-MLC MLC->MLC_P Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Stress Fibers & Myosin Contraction Cofilin->Actin Promotes depolymerization MLC_P->Actin

Figure 1: Rho/ROCK Signaling Pathway and H-1152 Inhibition.

Experimental Protocols

The characterization of H-1152's kinase selectivity is primarily achieved through in vitro biochemical assays. The radiometric assay is considered a gold standard for kinase profiling.[9]

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a synthesized example based on common methodologies for determining kinase inhibitor potency.[3][10]

  • Assay Mixture Preparation : A master mix is prepared in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing cofactors and reagents such as 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM DTT.[3] A specific peptide substrate for the kinase (e.g., S6-peptide for Rho-kinase) is added at a defined concentration (e.g., 40 µM).[3][10]

  • Inhibitor Addition : this compound is serially diluted to various concentrations and added to the assay mixture. A control reaction with a vehicle (e.g., DMSO) is also prepared.

  • Kinase Addition : The purified recombinant kinase enzyme is added to the mixture.

  • Reaction Initiation : The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP, at a concentration near the Kₘ for the specific kinase.[3][11]

  • Incubation : The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 5-10 minutes) within the linear range of the assay.[3]

  • Reaction Termination : The reaction is stopped, often by the addition of an acid (e.g., orthophosphoric acid) or a high concentration of EDTA.[10]

  • Separation : The phosphorylated substrate is separated from the unreacted radiolabeled ATP. A common method is filter binding, where the reaction mixture is spotted onto phosphocellulose filter paper which binds the charged, phosphorylated substrate.[3][10] The filter is then washed to remove unbound ATP.[3]

  • Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the kinase's Kₘ for ATP.[12]

G start Start prep 1. Prepare Assay Mixture (Kinase, Substrate, Buffer, MgCl2) start->prep add_inhibitor 2. Add H-1152 (Serial Dilutions) prep->add_inhibitor initiate 3. Initiate Reaction (Add [γ-32P]ATP) add_inhibitor->initiate incubate 4. Incubate (e.g., 30°C for 5 min) initiate->incubate stop 5. Stop Reaction (e.g., Add Phosphoric Acid) incubate->stop separate 6. Separate Products (Phosphocellulose Filter Binding) stop->separate wash 7. Wash Filters (Remove Unreacted ATP) separate->wash quantify 8. Quantify Radioactivity (Scintillation Counting) wash->quantify analyze 9. Analyze Data (Calculate IC50/Ki) quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for a Radiometric Kinase Assay.

References

The ROCK Inhibitor H-1152 Dihydrochloride: A Technical Guide to its Effect on MARCKS Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a key cellular protein involved in a multitude of cellular processes, including cytoskeletal organization, cell motility, and signal transduction.[1][2] Its function is intricately regulated by its phosphorylation state, primarily governed by Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] H-1152 dihydrochloride has emerged as a potent and selective inhibitor of ROCK, making it a valuable tool for dissecting the signaling pathways that regulate MARCKS and for potential therapeutic development.[5][6][7] This technical guide provides an in-depth overview of the effect of this compound on MARCKS phosphorylation, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound: Mechanism of Action

This compound is a potent, cell-permeable, isoquinolinesulfonamide derivative that acts as a highly selective inhibitor of Rho-kinase (ROCK).[5][6] It exerts its inhibitory effect by competing with ATP for the kinase domain of ROCK. The high affinity of H-1152 for ROCK results in potent inhibition of its catalytic activity.

Quantitative Data: Inhibitory Profile of H-1152

The selectivity and potency of H-1152 have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Potency of H-1152 against ROCK

TargetKiIC50
Rho-kinase (general)1.6 nM[5][6][8][9]-
ROCK2-12 nM[8][9]

Table 2: H-1152 Selectivity Profile against a Panel of Kinases

KinaseIC50 (µM)
ROCK20.012[7][10][11]
CaMKII0.180[7][8][9][10]
PKG0.360[7][8][9][10]
Aurora A0.745[7][8][9][10]
PKA3.03[7][8][9][10]
PKC5.68[7][8][9][10]
MLCK28.3[7][8][9]

Table 3: Effect of H-1152 on MARCKS Phosphorylation

StimulusCell LineParameterValue
Lysophosphatidic Acid (LPA)Human Neuroteratoma (NT-2) cellsIC502.5 µM[6][8][9]

Signaling Pathways

The phosphorylation of MARCKS is a critical event that regulates its function. In its unphosphorylated state, MARCKS is associated with the plasma membrane, where it can sequester phosphoinositides and cross-link actin filaments.[4][12] Phosphorylation by ROCK or PKC leads to its translocation from the membrane to the cytosol. H-1152 specifically inhibits the ROCK-mediated phosphorylation of MARCKS.

Rho-ROCK-MARCKS Signaling Pathway

Rho_ROCK_MARCKS_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA LPA GPCR GPCR LPA->GPCR activates RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates MARCKS_unphos MARCKS (unphosphorylated) ROCK->MARCKS_unphos phosphorylates (Ser159) MARCKS_phos MARCKS-P (phosphorylated) H1152 H-1152 H1152->ROCK inhibits

Caption: Rho-ROCK-MARCKS signaling pathway and the inhibitory action of H-1152.

Experimental Protocols

The following provides a detailed methodology for investigating the effect of H-1152 on MARCKS phosphorylation in a cellular context.

Cell Culture and Treatment
  • Cell Line: Human neuroteratoma (NT-2) cells are a suitable model system.[5][6]

  • Culture Conditions: Culture NT-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 12-24 hours to reduce basal levels of MARCKS phosphorylation.

  • H-1152 Treatment: Prepare a stock solution of this compound in sterile water or DMSO.[7] Pre-incubate the serum-starved cells with varying concentrations of H-1152 (e.g., 0.1 to 10 µM) for 1-2 hours.[8][9]

  • Stimulation: Stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA), at a final concentration of 1-10 µM for 10-30 minutes to induce MARCKS phosphorylation.[5][6] A negative control using a PKC activator like phorbol-12,13-dibutyrate (PDBu) can be included to demonstrate the specificity of H-1152 for the ROCK pathway.[5][13]

Western Blotting for MARCKS Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., anti-phospho-MARCKS (Ser159)) overnight at 4°C. A primary antibody against total MARCKS should be used on a separate blot or after stripping the phospho-MARCKS antibody to serve as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-MARCKS signal to the total MARCKS signal to determine the relative change in phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow A Culture NT-2 cells B Serum starve cells (12-24h) A->B C Pre-incubate with H-1152 (0.1-10 µM, 1-2h) B->C D Stimulate with LPA (1-10 µM, 10-30 min) C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE & Western Blot F->G H Primary Antibody Incubation (anti-phospho-MARCKS & anti-total-MARCKS) G->H I Secondary Antibody Incubation H->I J ECL Detection I->J K Densitometry & Analysis J->K

References

H-1152 Dihydrochloride: A Technical Guide to its Impact on the Rho-Kinase Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent and selective Rho-kinase (ROCK) inhibitor, H-1152 dihydrochloride. We delve into its mechanism of action, its profound impact on the Rho-kinase signaling pathway, and provide detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Introduction to this compound

This compound is a cell-permeable isoquinolinesulfonamide derivative that acts as a highly potent and specific inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] It is recognized for its greater potency and selectivity compared to other ROCK inhibitors like Y-27632.[2] H-1152 is an ATP-competitive inhibitor, reversibly binding to the kinase domain of ROCK.[2] Its high affinity and selectivity make it an invaluable tool for dissecting the myriad cellular processes regulated by the Rho-kinase pathway.

Mechanism of Action: Inhibition of the Rho-Kinase Pathway

The small GTPase RhoA is a critical molecular switch that, in its active GTP-bound state, activates downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. This signaling cascade plays a pivotal role in regulating a wide array of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.

H-1152 exerts its effects by directly inhibiting the catalytic activity of ROCK. This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade.

Rho_Kinase_Pathway LPA LPA / Other Upstream Signals GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP->GTP RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibitory Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylation MARCKS MARCKS ROCK->MARCKS Phosphorylation Neurite Neurite Outgrowth ROCK->Neurite H1152 H-1152 H1152->ROCK Inhibition pMLC p-MLC MLC->pMLC Actin Actin Stress Fiber Formation & Cell Contractility pMLC->Actin MLCP->MLC Dephosphorylation pMLCP p-MLCP (Inactive) pLIMK p-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Inhibitory Phosphorylation pCofilin p-Cofilin (Inactive) Cofilin->pCofilin pCofilin->Actin pMARCKS p-MARCKS MARCKS->pMARCKS

Caption: The Rho-kinase signaling pathway and the inhibitory action of H-1152.

Quantitative Data: Potency and Selectivity

H-1152 is a highly potent inhibitor of ROCK, with a significantly lower inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) for ROCK compared to other kinases. This selectivity is crucial for minimizing off-target effects in experimental systems.

Table 1: Inhibitory Potency of H-1152

TargetKi (nM)IC50 (nM)
ROCK1.6[2][3][4][5][6]-
ROCK2-12[1][5][7][8]

Table 2: Kinase Selectivity Profile of H-1152 (IC50 values)

KinaseIC50 (µM)
ROCK20.012[7]
CaMKII0.180[1][5][7]
PKG0.360[1][5][7]
Aurora A0.745[1][5][7]
PKA3.03[1][5][7]
Src3.06[5][8]
PKC5.68[1][5][7]
Abl7.77[5][8]
MKK416.9[5][8]
MLCK28.3[5][7]
EGFR50.0[5][8]
GSK3α60.7[5][8]
AMPK100[5][8]
p38α100[5][8]

Experimental Protocols

In Vitro Kinase Activity Assay

This protocol outlines a method to determine the inhibitory activity of H-1152 on ROCK in a cell-free system.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Assay Mixture: - 50 mM Tris-HCl (pH 7.5) - 5 mM MgCl2 - 1 mM EDTA - 1 mM EGTA - 1 mM DTT - 40 µM S6-peptide (substrate) - Purified Rho-kinase start->prepare_reagents add_inhibitor Add varying concentrations of H-1152 prepare_reagents->add_inhibitor initiate_reaction Initiate reaction by adding [γ-32P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C for 5 minutes initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction measure_incorporation Measure 32P incorporation into the S6-peptide substrate stop_reaction->measure_incorporation analyze_data Analyze data using Michaelis-Menten and secondary plots to calculate Km, Vmax, and Ki measure_incorporation->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro Rho-kinase activity assay.

Methodology:

  • Prepare Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[5]

  • Assemble Reaction Components: To the assay buffer, add the ROCK substrate (e.g., 40 µM S6-peptide), purified Rho-kinase enzyme, and varying concentrations of H-1152.[5]

  • Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.[5]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 5 minutes.[5]

  • Stop Reaction and Quantify: Terminate the reaction and quantify the amount of ³²P incorporated into the substrate peptide using an appropriate method, such as scintillation counting after separation of the peptide.

  • Data Analysis: Determine the Michaelis constant (Km) and maximal velocity (Vmax) using the Michaelis-Menten equation. The inhibitory constant (Ki) for H-1152 can then be calculated from secondary plots.[5]

Cellular Assay: Inhibition of MARCKS Phosphorylation

This protocol describes how to assess the efficacy of H-1152 in a cellular context by measuring the phosphorylation of a known ROCK substrate, Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).

Methodology:

  • Cell Culture and Stimulation: Culture human neuroteratoma (NT-2) cells or other appropriate cell lines. Stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA), to induce ROCK-mediated phosphorylation of MARCKS.[3][6]

  • Inhibitor Treatment: Treat the cells with varying concentrations of H-1152 (e.g., 0.1-10 µM) for a specified duration before or concurrently with LPA stimulation.[5][8]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., phospho-Ser159).[6]

    • Use an antibody for total MARCKS or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of MARCKS phosphorylation by H-1152. The IC50 value for the inhibition of MARCKS phosphorylation in cells can then be calculated. In LPA-treated NT-2 cells, H-1152 has been shown to inhibit MARCKS phosphorylation with an IC50 of 2.5 µM.[3][5][8]

Applications in Research

The potent and selective nature of H-1152 makes it a valuable tool in various research areas:

  • Cytoskeletal Dynamics: Investigating the role of ROCK in actin stress fiber formation, cell contractility, and cell morphology.

  • Cell Migration and Invasion: Studying the involvement of the Rho-kinase pathway in cancer cell metastasis and immune cell trafficking.

  • Neuroscience: Elucidating the role of ROCK in neurite outgrowth, axonal guidance, and neuronal regeneration.[5][8][9] H-1152 has been shown to increase neurite length in spiral ganglion neurons.[5][8]

  • Cardiovascular Research: Examining the contribution of ROCK to vasoconstriction, smooth muscle cell proliferation, and cardiovascular diseases. H-1152 has been observed to inhibit sulprostone-induced contractions in guinea pig aorta.[7]

  • Stem Cell Biology: H-1152 can be used to improve the survival and differentiation of stem cells in culture.

Conclusion

This compound is a powerful and selective pharmacological tool for interrogating the Rho-kinase signaling pathway. Its well-characterized potency and selectivity, coupled with its cell permeability, make it an indispensable reagent for researchers across a wide range of disciplines. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective application of H-1152 in elucidating the multifaceted roles of ROCK in health and disease.

References

H-1152 Dihydrochloride: A Technical Guide to its Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and structure of H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This document collates critical data on its chemical characteristics, mechanism of action, and effects on cellular signaling pathways, presented in a format tailored for research and development applications.

Core Properties and Structure

This compound is an isoquinolinesulfonamide derivative recognized for its high affinity and selectivity as a ROCK inhibitor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Chemical Name (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride[3]
Synonyms H-1152 2HCl[2][4]
CAS Number 871543-07-6[2][4][5]
Molecular Formula C₁₆H₂₁N₃O₂S·2HCl (or C₁₆H₂₃Cl₂N₃O₂S)[2][5][6]
Molecular Weight 392.34 g/mol [4][5][6][7]
Appearance White to yellow solid[5]
Purity ≥98% (HPLC)[2][3][6]
Solubility Soluble in water (to 100 mM) and DMSO (to 50 mM)[3][6][8]
Storage Desiccate at +4°C[3][6]
Chemical Structure

The chemical structure of this compound is characterized by an isoquinoline ring system linked to a homopiperazine moiety via a sulfonyl group. This specific conformation is crucial for its potent inhibitory activity against ROCK.

(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride

Mechanism of Action and Selectivity

H-1152 is a potent, ATP-competitive inhibitor of ROCK, with a significantly higher affinity for ROCK compared to other kinases.[9] It exhibits a Ki value of 1.6 nM for ROCK.[5][10][11] Its primary mechanism of action involves blocking the catalytic activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.[12]

Inhibitory Activity and Selectivity Profile

The inhibitory potency of this compound against ROCK2 and its selectivity over a panel of other protein kinases are detailed in the following tables.

Table 2.1: Inhibitory Potency against ROCK2

ParameterValueReference(s)
IC₅₀ 12 nM[5][10]
Ki 1.6 nM[5][10][11]

Table 2.2: Selectivity Profile against Other Kinases (IC₅₀ values)

KinaseIC₅₀ (µM)Reference(s)
CaMKII0.180[1][3][5][6]
PKG0.360[1][3][5][6]
AuroraA0.745[1][3][5][6]
PKA3.03[1][3][5][6]
Src3.06[5][10]
PKC5.68[1][3][5][6]
Abl7.77[5][10]
MKK416.9[5][10]
MLCK28.3[1][3][5][6]
EGFR50.0[5][10]
GSK3α60.7[5][10]
AMPK100[5][10]
P38α100[5][10]

Signaling Pathway

This compound exerts its effects by inhibiting the Rho/ROCK signaling pathway, which is a critical regulator of various cellular processes, including cell shape, motility, and contraction.[12] The diagram below illustrates the canonical Rho/ROCK pathway and the point of inhibition by H-1152.

Rho_ROCK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Ligand Ligand GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits LIMK LIM Kinase ROCK->LIMK Activates H1152 H-1152 H1152->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylates Actin_Myosin_Contraction Actin-Myosin Contraction pMLC->Actin_Myosin_Contraction Cofilin Cofilin LIMK->Cofilin Inhibits Stress_Fiber_Formation Stress Fiber Formation Cofilin->Stress_Fiber_Formation Promotes Depolymerization pCofilin p-Cofilin

Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Experimental Protocols

Detailed methodologies are crucial for the accurate application and interpretation of results using this compound. The following sections outline key experimental protocols where H-1152 is commonly employed.

In Vitro Kinase Assay for ROCK Inhibition

This protocol is a representative method for determining the inhibitory constant (Ki) of H-1152 against ROCK.

Objective: To quantify the inhibitory effect of H-1152 on the kinase activity of purified Rho-kinase.

Materials:

  • Purified Rho-kinase (ROCK)

  • This compound

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol

  • Substrate: 40 µM S6-peptide

  • [γ-³²P]ATP

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified Rho-kinase, and the S6-peptide substrate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 5 minutes.

  • Terminate the reaction and quantify the incorporation of ³²P into the S6-peptide using a scintillation counter.

  • Calculate the Michaelis constant (Km) and maximal velocity (Vmax) of Rho-kinase using the Michaelis-Menten equation.

  • Analyze the data with a secondary plot to determine the inhibitory constant (Ki) of H-1152.[5]

Cellular Assay for MARCKS Phosphorylation

This protocol describes a method to assess the in-cell activity of H-1152 by measuring its effect on the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a downstream effector of ROCK.[11]

Objective: To determine the IC₅₀ value of H-1152 for the inhibition of LPA-induced MARCKS phosphorylation in human neuronal cells.

Materials:

  • Human neuroteratoma (NT-2) cells

  • Lysophosphatidic acid (LPA)

  • This compound

  • Phosphorylation site-specific antibody against phospho-Ser159 in MARCKS

  • Western blotting reagents and equipment

Procedure:

  • Culture NT-2 cells to the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1-10 µM) for a specified time.

  • Stimulate the cells with a Rho-activator such as lysophosphatidic acid (LPA) to induce MARCKS phosphorylation.[11]

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting using a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS to detect the levels of phosphorylated MARCKS.

  • Quantify the band intensities and calculate the concentration of H-1152 that inhibits 50% of the LPA-induced MARCKS phosphorylation (IC₅₀).[1][5]

Experimental_Workflow Cell_Culture Culture NT-2 Cells H1152_Incubation Pre-incubate with H-1152 (various conc.) Cell_Culture->H1152_Incubation LPA_Stimulation Stimulate with LPA H1152_Incubation->LPA_Stimulation Cell_Lysis Cell Lysis and Protein Extraction LPA_Stimulation->Cell_Lysis Western_Blot Western Blot for p-MARCKS (Ser159) Cell_Lysis->Western_Blot Quantification Quantify Band Intensity and Calculate IC50 Western_Blot->Quantification

Caption: Workflow for MARCKS phosphorylation assay.

Applications in Research

This compound is a versatile research tool with applications in various fields, including:

  • Neuroscience: Investigating neurite outgrowth and axonal regeneration.[1][13] H-1152 has been shown to increase neurite length in neuronal cultures.[5]

  • Cardiovascular Research: Studying smooth muscle contraction and its role in conditions like hypertension and erectile dysfunction.[1][14] H-1152 inhibits contractions in guinea pig aorta and displays proerectile effects in rats.[1][3][6]

  • Cancer Biology: Exploring the role of the Rho/ROCK pathway in tumor cell migration, invasion, and metastasis.

  • Cell Biology: Elucidating the mechanisms of cytoskeletal organization, cell adhesion, and cytokinesis.

This guide provides a foundational understanding of this compound for its effective use in a research setting. For specific applications, further optimization of protocols may be necessary.

References

Methodological & Application

Application Notes and Protocols: H-1152 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authors: Gemini AI

Date: December 8, 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Included are detailed protocols for creating stock solutions, quantitative data on its physicochemical properties and biological activity, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a membrane-permeable isoquinolinesulfonamide derivative that acts as a highly selective and potent inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It is a critical tool for studying the ROCK signaling pathway, which is involved in regulating a variety of cellular processes including cell shape, motility, contraction, and proliferation. H-1152 inhibits ROCK2 with a high affinity, displaying an IC50 value of approximately 12 nM and a Ki of 1.6 nM.[2][3][4] While it is most potent against ROCK, it also shows inhibitory activity against other kinases at higher concentrations, such as CaMKII, PKG, and Aurora A.[1][3][5][6] Proper preparation and handling of this compound solutions are crucial for ensuring experimental reproducibility and accuracy.

Physicochemical and Biological Properties

Compound Specifications

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight 392.34 g/mol [1]
Formula C₁₆H₂₃Cl₂N₃O₂S[1][2]
CAS Number 871543-07-6[1][2]
Appearance White to yellow solid powder[2]
Purity ≥98%[3]
Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for preparing stock solutions. It is important to note that the use of fresh, anhydrous solvents is recommended, as moisture can reduce solubility, particularly with DMSO.[1][2][4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesReference
Water 78 mg/mL~200 mM[1]
39.23 mg/mL100 mM[5]
35.71 mg/mL91.02 mMRequires sonication[2]
DMSO 100 mg/mL313.07 mMRequires sonication[4]
78 mg/mL198.8 mMUse fresh DMSO[1]
19.62 mg/mL50 mM[5]
10 mg/mL25.49 mMRequires sonication and warming to 60°C[2]
Ethanol 78 mg/mL~200 mM[1]
PBS (pH 7.2) 50 mg/mL127.44 mM[2]
Kinase Inhibitory Profile

This compound is highly selective for ROCK kinases. The following table summarizes its inhibitory activity against a panel of kinases.

Target KinaseIC₅₀ (µM)Kᵢ (µM)Reference
ROCK2 0.0120.0016[1][2][5][6]
CaMKII 0.180-[1][2][5][6]
PKG 0.360-[1][2][5][6]
Aurora A 0.745-[1][2][5][6]
PKA 3.030.63[1][2][5][6]
PKC 5.689.27[1][2][5][6]
MLCK 28.310.1[2][5]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[7]

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.92 mg of the compound (Molecular Weight = 392.34).

  • Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 3.92 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly. To aid dissolution, use an ultrasonic bath and/or gently warm the solution (e.g., to 37°C).[2][7] Visually inspect the solution to ensure that all solid material has dissolved completely.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryogenic vials.[1][4]

  • Storage: Store the aliquoted stock solution at -20°C or -80°C.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage Equilibrate Equilibrate H-1152 to Room Temperature Weigh Weigh Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate / Warm to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[1]
+4°CDesiccate[2]
Stock Solution in Solvent -80°C1-2 years[1][2][8]
-20°C1 month to 1 year[1][2][8][9]

Note: Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1][4] Solutions should be prepared and used on the same day if possible.[9]

Preparation of Working Solutions for In Vitro Assays

To prepare a working solution, the concentrated stock solution is diluted directly into the cell culture medium or assay buffer.

Example: To prepare 10 mL of cell culture medium containing 10 µM H-1152:

  • Thaw a single aliquot of the 10 mM H-1152 stock solution at room temperature.

  • Calculate the required volume of stock solution using the formula M₁V₁ = M₂V₂:

    • (10 mM) x V₁ = (10 µM) x (10 mL)

    • (10,000 µM) x V₁ = (10 µM) x (10,000 µL)

    • V₁ = 10 µL

  • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting before adding to cells. The final DMSO concentration will be 0.1%. Always run a vehicle control (e.g., 0.1% DMSO) in parallel.

Mechanism of Action: The ROCK Signaling Pathway

H-1152 primarily functions by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The activation of RhoA leads to the activation of ROCK, which then phosphorylates numerous substrates to control cytoskeletal dynamics. H-1152 acts as an ATP-competitive inhibitor at the kinase domain of ROCK, preventing the phosphorylation of its downstream targets.

G cluster_upstream cluster_rho cluster_downstream cluster_cellular GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) RTK RTKs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC-P) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK-P) ROCK->LIMK Phosphorylates MYPT1 MYPT1 (MYPT1-P) ROCK->MYPT1 Inhibits H1152 H-1152 H1152->ROCK Inhibits Contraction Actomyosin Contraction MLC->Contraction StressFibers Stress Fiber Formation LIMK->StressFibers MYPT1->Contraction Prevents Dephosphorylation

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of H-1152.

References

Optimal Concentration of H-1152 Dihydrochloride for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With a Ki value of 1.6 nM and an IC50 of 12 nM for ROCK2, it serves as a critical tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.[1] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various in vitro assays.

Data Presentation: Quantitative Summary

The effective concentration of this compound varies depending on the specific assay, cell type, and experimental endpoint. The following tables summarize key quantitative data from published literature to guide initial concentration selection.

Table 1: IC50 and Ki Values of this compound

TargetParameterConcentrationReference
ROCK2IC5012 nM[1]
ROCKKi1.6 nM[1]
CaMKIIIC500.180 µM
PKGIC500.360 µM
Aurora AIC500.745 µM
PKAIC503.03 µM
PKCIC505.68 µM
MLCKIC5028.3 µM

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Assay TypeCell Line/TargetH-1152 ConcentrationObserved EffectReference
MARCKS PhosphorylationLPA-treated human neuroteratoma (NT-2) cells0.1 - 10 µM (IC50 = 2.5 µM)Inhibition of LPA-induced MARCKS phosphorylation[1][3]
Neurite OutgrowthDorsal Root Ganglion (DRG) neurons100 nMAugmentation of neurite extension[4]
Neurite OutgrowthSpiral Ganglion Neurons in BMP4 and LIF cultures1, 5, or 10 µMIncreased neurite length[1][3]
Cell ViabilityNeuronal cells0.5 - 10 µMNo decrease in neuronal survival[1][3]
Contraction AssayGuinea pig aorta190 nM (IC50)Inhibition of sulprostone-induced contractions

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of H-1152 and a general workflow for its application in in vitro assays.

Rho_ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates H1152 H-1152 H1152->ROCK Inhibits pMLC Phospho-MLC (pMLC) Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Stress_Fibers Stress Fiber Formation Cell Contraction Actin_Myosin->Stress_Fibers

Caption: H-1152 inhibits the Rho/ROCK signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare H-1152 Stock Solution (e.g., 10 mM in DMSO) treatment Treat Cells with H-1152 (Dose-response) prep_stock->treatment cell_culture Culture and Seed Cells cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Specific Assay (e.g., Western Blot, Imaging) incubation->assay data_analysis Data Acquisition & Analysis assay->data_analysis determine_optimal Determine Optimal Concentration data_analysis->determine_optimal

Caption: General workflow for determining the optimal H-1152 concentration.

Experimental Protocols

General Cell Culture and Seeding

This protocol provides a general guideline for culturing and seeding cells for subsequent treatment with H-1152. Specific cell lines may require optimized conditions.

  • Cell Line Example: Human neuroteratoma (NT-2) cells.

  • Growth Medium: DMEM supplemented with 10% FBS and 2mM L-Glutamine.[5]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

  • Seeding Density:

    • 96-well plates: 8 x 10^4 cells/well.[6]

    • For other cell lines (e.g., Neuro-2a): A starting density of 4,000 to 40,000 cells per well in a 96-well plate is recommended, aiming for 80-85% confluency at the time of the assay.[7][8]

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO.

    • Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare serial dilutions of H-1152 in the appropriate cell culture medium to achieve the desired final concentrations.

    • It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10, 25 µM) to determine the optimal concentration for your specific cell line and assay.

Western Blot Analysis of ROCK Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of downstream targets of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1), as a measure of H-1152 activity.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of H-1152 (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a ROCK downstream target (e.g., anti-phospho-MYPT1 (Thr696) at a 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 dilution for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH).

Recommended Antibody Dilutions:

AntibodyApplicationDilutionReference
Anti-ROCK2Western Blot1:1000[12]
Anti-phospho-ROCK2 (Ser1366)Western Blot1:500 - 1:3000[13]
Anti-phospho-MYPT1 (Thr696)Western Blot1:1000 - 1:5000[9]
Neurite Outgrowth Assay with High-Content Imaging

This protocol outlines a method to quantify the effect of H-1152 on neurite outgrowth using automated microscopy.

  • Cell Plating:

    • Coat 96- or 384-well clear-bottom black plates with an appropriate substrate (e.g., poly-D-lysine and laminin).[6]

    • Seed neuronal cells (e.g., iPSC-derived neurons, Neuro-2a) at a density that allows for clear visualization of individual neurites (e.g., 4,000 cells/well for a 96-well plate).[8]

    • Allow cells to adhere and begin to extend neurites (typically 24-48 hours).

  • Compound Treatment:

    • Treat cells with a range of H-1152 concentrations (e.g., 10 nM - 10 µM).

    • Include a positive control (e.g., a known neurite growth-promoting factor) and a negative/vehicle control.

    • Incubate for a period sufficient to observe changes in neurite length (e.g., 24-72 hours).

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Stain with a neuronal marker (e.g., anti-βIII-tubulin antibody) and a nuclear counterstain (e.g., Hoechst 33342).

  • High-Content Imaging and Analysis:

    • Acquire images using an automated imaging system.

    • Use image analysis software to quantify various parameters of neurite outgrowth, such as:

      • Total neurite length per neuron

      • Number of neurites per cell

      • Number of branch points per neuron

      • Average neurite length

    • Normalize the data to the vehicle control to determine the effect of H-1152.

Conclusion

The optimal concentration of this compound for in vitro assays is highly dependent on the experimental context. For direct inhibition of ROCK2, concentrations in the low nanomolar range (10-100 nM) are effective. For cell-based assays, a broader concentration range, typically from 100 nM to 10 µM, is often required to observe significant biological effects. It is strongly recommended to perform a dose-response curve for each new cell line and assay to empirically determine the most appropriate concentration for your research needs. The protocols provided herein offer a robust starting point for these investigations.

References

Application Notes and Protocols for Using H-1152 Dihydrochloride in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in Western blotting applications. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on its inhibitory activity.

Introduction

This compound is a cell-permeable small molecule that exhibits high selectivity for ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2] ROCK signaling is implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK pathway is associated with numerous diseases, making it a key target for therapeutic intervention. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status. The use of H-1152 in Western blotting allows researchers to probe the functional role of ROCK signaling by observing its effect on downstream targets.

Mechanism of Action

H-1152 acts as an ATP-competitive inhibitor of ROCK, with a significantly higher affinity for ROCK compared to other kinases.[1][2] The primary downstream effects of ROCK inhibition by H-1152 that can be readily assessed by Western blotting include a decrease in the phosphorylation of Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), as well as downstream effects on the LIM kinase (LIMK)/cofilin pathway. Another key substrate for ROCK is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), whose phosphorylation is robustly inhibited by H-1152.[2]

Data Presentation

The inhibitory activity of this compound against a panel of kinases is summarized below. This data highlights the selectivity of H-1152 for ROCK.

Target KinaseIC50 / KiSpeciesAssay ConditionsReference
ROCK2 12 nM (IC50) HumanRecombinant enzyme[1][3]
ROCK 1.6 nM (Ki) -Recombinant enzyme[1][2]
CaMKII0.180 µM (IC50)-Recombinant enzyme[1][3]
PKG0.360 µM (IC50)-Recombinant enzyme[1][3]
Aurora A0.745 µM (IC50)-Recombinant enzyme[1][3]
PKA3.03 µM (IC50)-Recombinant enzyme[1][3]
PKC5.68 µM (IC50)-Recombinant enzyme[1][3]
MLCK28.3 µM (IC50)-Recombinant enzyme[1][3]

Experimental Protocols

This section provides a detailed protocol for a typical Western blotting experiment to assess the effect of H-1152 on the phosphorylation of a downstream ROCK target, such as MARCKS, in cultured cells. This protocol is based on methodologies described in the literature.[2]

Materials
  • This compound (prepare a stock solution, e.g., 10 mM in sterile water or DMSO)

  • Cell line (e.g., human neuroteratoma NT-2 cells)

  • Cell culture medium and supplements

  • Stimulus (e.g., Lysophosphatidic acid - LPA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS (Ser159), anti-total MARCKS, anti-pMLC, anti-total MLC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (e.g., 70-80%).

    • Serum-starve the cells for a specified period (e.g., 16-24 hours) if necessary to reduce basal kinase activity.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specific duration (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO or water).

    • Stimulate the cells with an agonist (e.g., 10 µM LPA for 10 minutes) to activate the ROCK pathway.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band and/or a loading control (e.g., β-actin).

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) LIMK LIMK ROCK->LIMK Phosphorylates MARCKS MARCKS ROCK->MARCKS Phosphorylates H1152 H-1152 H1152->ROCK Inhibits MLC_P p-MLC Actin Actin Stress Fibers MLC_P->Actin MYPT1_P p-MYPT1 MYPT1_P->MLC_P Less dephosphorylation LIMK_P p-LIMK Cofilin Cofilin LIMK_P->Cofilin Phosphorylates (Inactivates) Cofilin_P p-Cofilin Cofilin_P->Actin Inhibits depolymerization MARCKS_P p-MARCKS MLC->MLC_P MYPT1->MYPT1_P LIMK->LIMK_P Cofilin->Cofilin_P MARCKS->MARCKS_P

Caption: ROCK signaling pathway and the inhibitory action of H-1152.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment (with H-1152) B Cell Lysis A->B C Protein Quantification B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Analysis G->H

Caption: Western blotting workflow for analyzing the effects of H-1152.

References

Application Notes and Protocols for H-1152 Dihydrochloride in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With a Ki value of 1.6 nM and an IC50 of 12 nM for ROCK2, it serves as a valuable tool for investigating the diverse cellular processes regulated by the Rho/ROCK signaling pathway.[1][2] This pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, motility, and contraction.[3][4] H-1152 exerts its effects by inhibiting the phosphorylation of ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the disassembly of actin stress fibers and focal adhesions.[4][5]

These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) studies to visualize and quantify its effects on the actin cytoskeleton and associated structures.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling cascade plays a critical role in regulating actomyosin contractility. Activated RhoA (GTP-bound) stimulates ROCK, which in turn phosphorylates multiple downstream targets to promote the assembly of stress fibers and focal adhesions. H-1152 specifically inhibits ROCK, leading to a reduction in these contractile structures.

ROCK_Pathway cluster_cytoplasm Cytoplasm RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation pMLC p-MLC ROCK->pMLC Phosphorylation MLCP MLC Phosphatase ROCK->MLCP H1152 H-1152 H1152->ROCK Inhibition MLC Myosin Light Chain (MLC) StressFibers Stress Fibers & Focal Adhesions pMLC->StressFibers Promotes Assembly Actin Actin Cytoskeleton MLCP->pMLC Dephosphorylation pMLCP p-MLCP (Inactive)

Figure 1. H-1152 inhibits the RhoA/ROCK signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and the quantitative effects of ROCK inhibition on the actin cytoskeleton as determined by cellular assays and quantitative immunofluorescence analysis.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 / KiReference
ROCK212 nM (IC50)[1][2]
ROCK1.6 nM (Ki)[1][2]
CaMKII0.18 µM (IC50)[1][2]
PKG0.36 µM (IC50)[1][2]
Aurora A0.745 µM (IC50)[1][2]
PKA3.03 µM (IC50)[1][2]
PKC5.68 µM (IC50)[1][2]
MLCK28.3 µM (IC50)[1][2]

Table 2: Cellular Activity of H-1152 and Analogs

AssayCell TypeInhibitorIC50Reference
MARCKS PhosphorylationLPA-treated NT-2 cellsH-11522.5 µM[1][6]
Myosin Light Chain PhosphorylationN/AH-1152P (analog)77 ± 30 nM[7]

Table 3: Quantitative Analysis of Cytoskeletal Changes Following ROCK Inhibition

Parameter MeasuredCell TypeTreatmentResultReference
Median Height of Actin ComponentsUnspecifiedY-27632 (ROCK inhibitor)Decrease from 114 ± 12 nm to 97 ± 15 nm[3]
Number of Focal AdhesionsCyt B-treated cellsN/AStrongly dependent on cell spread area[8]
Mean Size of Focal AdhesionsMouse Embryonic FibroblastsVarious genetic manipulationsTightly predictive of cell migration speed[9]

Experimental Protocols

This section provides a detailed protocol for the immunofluorescent staining of key cytoskeletal components following treatment with this compound.

Experimental Workflow Overview

IF_Workflow A 1. Cell Seeding (on coverslips) B 2. H-1152 Treatment (0.1 - 10 µM) A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., 0.1% Triton X-100) C->D E 5. Blocking (e.g., 5% BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-Vinculin, anti-pMLC) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstaining & Mounting (e.g., Phalloidin, DAPI) G->H I 9. Imaging & Analysis (Confocal Microscopy) H->I

Figure 2. Immunofluorescence workflow with H-1152 treatment.
Materials

  • This compound (dissolved in sterile water or DMSO)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum in PBS[10]

  • Primary Antibodies (diluted in Blocking Buffer):

    • Anti-Vinculin (for focal adhesions)

    • Anti-phospho-Myosin Light Chain 2 (for contractile state)

  • Secondary Antibodies (diluted in Blocking Buffer):

    • Fluorophore-conjugated anti-mouse/rabbit IgG

  • Counterstains:

    • Fluorophore-conjugated Phalloidin (for F-actin/stress fibers)

    • DAPI (for nuclei)

  • Antifade mounting medium

Protocol
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate overnight in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment and spreading.

  • This compound Treatment:

    • Prepare a range of H-1152 concentrations (e.g., 0.1, 1, 10 µM) in complete cell culture medium.[1] A vehicle control (e.g., water or DMSO) should be prepared in parallel.

    • Remove the old medium from the cells and replace it with the H-1152-containing medium or the vehicle control.

    • Incubate for a desired period. An incubation time of 18 hours has been previously reported for observing effects on neurite length, though shorter times (e.g., 1-4 hours) may be sufficient to observe cytoskeletal changes.[1]

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.[1]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the buffer and wash three times with PBS.

  • Blocking:

    • Add Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-vinculin, anti-pMLC) to its optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and F-actin Staining:

    • Aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer.

    • Add the solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining and Mounting:

    • Aspirate the secondary antibody/phalloidin solution and wash the coverslips three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5-10 minutes at room temperature.

    • Wash once with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

  • Imaging and Quantitative Analysis:

    • Image the stained cells using a confocal or high-resolution fluorescence microscope.

    • Capture images of control and H-1152-treated cells using identical acquisition settings.

    • Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji, CellProfiler):

      • Stress Fibers: Measure the integrated density of phalloidin staining per cell.

      • Focal Adhesions: Threshold the vinculin staining to create binary masks of the focal adhesions. Measure the number, size, and area of focal adhesions per cell.[11]

      • pMLC Signal: Quantify the mean fluorescence intensity of the pMLC signal within the cell body.

Expected Results

Treatment with this compound is expected to induce a dose-dependent decrease in the number and intensity of actin stress fibers and a reduction in the size and number of focal adhesions. This will be observable through phalloidin and vinculin staining, respectively. A corresponding decrease in the phosphorylation of myosin light chain should also be evident. These morphological changes are a direct consequence of ROCK inhibition and the subsequent reduction in actomyosin contractility.

Troubleshooting

  • High Background: Ensure thorough washing steps, especially after fixation and antibody incubations. The concentration of the primary and secondary antibodies may need to be optimized.

  • Weak Signal: The primary antibody concentration may be too low. Incubation times can be extended. Ensure the fixative used is compatible with the antibody epitope.

  • No Effect of H-1152: Verify the activity of the H-1152 compound. Increase the concentration or incubation time. Ensure cells are healthy and responsive.

By following this detailed protocol, researchers can effectively utilize this compound to investigate the critical role of the ROCK signaling pathway in cytoskeletal organization and cellular function.

References

In Vivo Administration and Dosage of H-1152 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in a range of pathologies, making ROCK a compelling therapeutic target. H-1152 has demonstrated efficacy in various preclinical models, highlighting its potential for the treatment of conditions such as glaucoma, cancer, spinal cord injury, and erectile dysfunction.

These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

In Vivo Efficacy and Dosage Summary of this compound

The following table summarizes the reported in vivo dosages and effects of this compound across different animal models and therapeutic areas.

ApplicationAnimal ModelDosageAdministration RouteVehicleObserved Effect
Glaucoma Rabbit (normotensive)1% solutionTopicalPhosphate-Buffered Saline (PBS)35% reduction in intraocular pressure (IOP) at 6 hours.[2]
Rabbit (ocular hypertension)28 mM solutionTopicalNot specifiedSignificant IOP lowering starting at 30 minutes and lasting up to 300 minutes.
Non-human primate (hypertensive)1% solutionTopicalNot specified51% reduction in IOP at 3 hours.[2]
Erectile Dysfunction Rat100 nmol/kgIntraperitoneal (i.p.)Not specifiedSignificantly enhanced erectile responses to cavernous nerve stimulation.[3]
Cancer (Melanoma) Mouse (C57BL/6)Not specified in vivo*Subcutaneous (s.c.) injection of pre-treated B16F10 cellsNot applicableDelayed tumor appearance and slowed tumor growth.[4]
Neurite Outgrowth Postnatal mouse spiral ganglia cultures10 µMIn vitroNot specifiedIncreased neurite length.

*In this study, melanoma cells were pre-treated with H-1152 before being injected into mice to assess tumor growth. The publication does not specify a direct in vivo administration protocol of H-1152 to the animals.

Solubility of this compound
SolventMaximum Concentration
Water100 mM
DMSO50 mM

Signaling Pathways and Experimental Workflows

Rho-ROCK Signaling Pathway

The diagram below illustrates the central role of the Rho-ROCK pathway in regulating cellular functions and how H-1152 exerts its inhibitory effect.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / RTKs GEFs GEFs GPCR->GEFs Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates GEFs->RhoA_GDP Activates GAPs GAPs GAPs->RhoA_GTP Inactivates MLC MLC ROCK->MLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits LIMK LIMK ROCK->LIMK Activates H1152 H-1152 H1152->ROCK Inhibits pMLC pMLC MLC->pMLC Actin Actin Stress Fibers Cell Contraction Migration pMLC->Actin MLCP->pMLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin Regulates Actin Dynamics pCofilin pCofilin

Caption: H-1152 inhibits ROCK, preventing downstream signaling that leads to cell contraction.

General Experimental Workflow for In Vivo Studies

This workflow outlines the key steps for conducting in vivo experiments with this compound.

A H-1152 Preparation (Dissolution in Vehicle) C H-1152 Administration (e.g., i.p., s.c., topical) A->C B Animal Model Preparation (e.g., Tumor Implantation, Injury Induction) B->C D Monitoring & Data Collection (e.g., Tumor Volume, IOP, Behavior) C->D E Endpoint Analysis (e.g., Histology, Western Blot) D->E F Data Analysis & Interpretation E->F

Caption: A typical workflow for in vivo studies using H-1152.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Corn oil

  • Sterile, pyrogen-free vials and syringes

Procedure for a Clear Solution for Injection (e.g., Intraperitoneal, Subcutaneous):

This protocol yields a clear solution and is suitable for parenteral administration.

  • Prepare a Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming or sonication may be required to fully dissolve the compound.

  • Prepare the Final Formulation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):

    • In a sterile vial, add the required volume of the H-1152 DMSO stock solution.

    • Add PEG300 and mix thoroughly until the solution is clear.

    • Add Tween 80 and mix again until the solution is clear.

    • Finally, add the saline or PBS to reach the final desired volume and concentration. Mix thoroughly.

    • The final solution should be clear. If precipitation occurs, gentle warming may be necessary. Prepare fresh on the day of use.

Procedure for an Oral Suspension:

  • Prepare the Vehicle:

    • Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5-1% w/v).

  • Prepare the Suspension:

    • Weigh the required amount of this compound powder.

    • Gradually add the CMC-Na solution to the powder while triturating or vortexing to ensure a uniform suspension.

Protocol 2: In Vivo Administration in a Mouse Melanoma Model (General Protocol)

This protocol is a general guideline, as specific in vivo administration details for H-1152 in melanoma models are not extensively published. Dose optimization is recommended.

Animal Model:

  • C57BL/6 mice subcutaneously implanted with B16F10 melanoma cells.

Drug Preparation:

  • Prepare this compound for intraperitoneal (i.p.) or subcutaneous (s.c.) injection as described in Protocol 1. A common vehicle for i.p. injection is 5-10% DMSO in saline or a formulation with PEG300 and Tween 80.

Administration:

  • Once tumors are established (e.g., 50-100 mm³), begin treatment.

  • Dosage: Based on other in vivo studies with ROCK inhibitors, a starting dose range of 1-10 mg/kg could be explored.

  • Frequency: Administer H-1152 daily or every other day via i.p. or s.c. injection.

  • Control Group: Administer the vehicle alone to a control group of tumor-bearing mice.

Monitoring:

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors for histological analysis, western blotting for ROCK pathway targets, or other relevant assays.

Protocol 3: In Vivo Administration for Glaucoma in a Rabbit Model

Animal Model:

  • New Zealand White rabbits (normotensive or with induced ocular hypertension).

Drug Preparation:

  • Dissolve this compound in sterile Phosphate-Buffered Saline (PBS) to the desired concentration (e.g., 1%). Ensure the pH is adjusted to a physiologically acceptable range (around 7.0-7.4) to minimize ocular irritation.

Administration:

  • Topically administer a single drop (approximately 30-50 µL) of the H-1152 solution to one eye of the rabbit.

  • Administer a drop of the vehicle (PBS) to the contralateral eye as a control.

Monitoring:

  • Measure intraocular pressure (IOP) at baseline and at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a tonometer.

  • Observe the eyes for any signs of irritation, such as conjunctival hyperemia.

Endpoint Analysis:

  • Analyze the change in IOP over time compared to baseline and the vehicle-treated control eye.

Protocol 4: In Vivo Administration for Erectile Dysfunction in a Rat Model

Animal Model:

  • Male Sprague-Dawley rats.

Drug Preparation:

  • Prepare this compound for intraperitoneal (i.p.) injection as described in Protocol 1. A simple vehicle such as saline with a small amount of DMSO to aid solubility can be used.

Administration:

  • Administer a single dose of H-1152 (e.g., 100 nmol/kg) via i.p. injection.[3]

  • A control group should receive an i.p. injection of the vehicle alone.

Monitoring:

  • After a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution, assess erectile function. This is typically done by electrical stimulation of the cavernous nerve and measuring the intracavernosal pressure (ICP).

  • Monitor mean arterial pressure (MAP) to assess any systemic cardiovascular effects.

Endpoint Analysis:

  • Compare the ICP/MAP ratio between the H-1152 treated group and the control group to determine the effect on erectile function.

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of the ROCK signaling pathway. The provided protocols and data serve as a starting point for designing and conducting robust in vivo experiments. Researchers should always perform pilot studies to determine the optimal dose, administration route, and vehicle for their specific animal model and experimental question. Careful observation for any adverse effects is crucial throughout the study.

References

H-1152 Dihydrochloride: Application Notes and Protocols for Studying Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It acts as an ATP-competitive inhibitor of ROCK, with a Ki value of 1.6 nM.[1][2][4] The Rho/ROCK signaling pathway plays a crucial role in the regulation of smooth muscle contraction, particularly in the mechanism of calcium sensitization. This makes H-1152 an invaluable tool for investigating the physiological and pathological processes involving smooth muscle, including hypertension, vasospasm, and airway hyperresponsiveness.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in studying smooth muscle contraction.

Mechanism of Action

Smooth muscle contraction is primarily regulated by the phosphorylation of the 20 kDa regulatory myosin light chain (MLC20).[6][7] This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).[8][9]

  • Calcium-Dependent Pathway: An increase in intracellular calcium ([Ca2+]i) activates calmodulin, which in turn activates MLCK, leading to MLC20 phosphorylation and contraction.[8][10][11]

  • Calcium-Sensitization Pathway: Agonists binding to G-protein coupled receptors (GPCRs) can activate the small GTPase RhoA.[10] Activated RhoA (RhoA-GTP) stimulates ROCK. ROCK, in turn, phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits MLCP activity.[10][11] This inhibition of MLCP leads to a net increase in MLC20 phosphorylation and sustained contraction, even at constant [Ca2+]i levels. This process is known as calcium sensitization.[8][10]

This compound selectively inhibits ROCK, thereby preventing the inhibition of MLCP. This leads to increased MLCP activity, dephosphorylation of MLC20, and ultimately, smooth muscle relaxation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK_inactive ROCK (Inactive) RhoA_GTP->ROCK_inactive Activates ROCK_active ROCK (Active) ROCK_inactive->ROCK_active MLCP_active MLCP (Active) ROCK_active->MLCP_active Inhibits H1152 H-1152 H1152->ROCK_active Inhibits MLCP_inactive p-MLCP (Inactive) MLCP_active->MLCP_inactive pMLC p-MLC MLCP_active->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC MLCK (Ca2+ dependent) Relaxation Smooth Muscle Relaxation MLC->Relaxation pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction G cluster_prep Tissue Preparation cluster_exp Experiment Dissect Dissect Smooth Muscle Tissue Cut Cut into Rings (e.g., 2-4 mm) Dissect->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate in PSS (37°C, 95% O2/5% CO2) Mount->Equilibrate Tension Set Passive Tension (e.g., 1-2 g) Equilibrate->Tension Viability Test Viability (e.g., KCl) Tension->Viability Wash Wash Viability->Wash PreIncubate Pre-incubate with H-1152 or Vehicle Wash->PreIncubate Agonist Add Agonist (Cumulative Concentrations) PreIncubate->Agonist Record Record Isometric Tension Agonist->Record

References

Application Notes and Protocols for Assessing Neurite Extension with H-1152 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing H-1152 dihydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, to assess its effects on neurite extension in neuronal cell cultures.

Introduction

Neurite outgrowth is a fundamental process in neuronal development, regeneration, and the formation of neural circuits. The Rho/ROCK signaling pathway plays a crucial role in regulating cytoskeletal dynamics, and its inhibition has been shown to promote neurite extension, making it a key target in neuroregeneration research. This compound is a powerful research tool for investigating the therapeutic potential of ROCK inhibition in various neurological conditions.

Signaling Pathway

The RhoA/ROCK pathway is a critical negative regulator of neurite outgrowth. Extracellular inhibitory signals activate the small GTPase RhoA, which in turn activates its downstream effector, ROCK. ROCK phosphorylates several substrates that lead to actin-myosin contractility and microtubule destabilization, ultimately causing growth cone collapse and inhibition of neurite extension. H-1152 acts as a specific inhibitor of ROCK, thereby blocking this signaling cascade and promoting neurite outgrowth.

G Inhibitory_Signals Inhibitory Signals (e.g., CSPGs, Nogo) RhoA_GDP RhoA-GDP (Inactive) Inhibitory_Signals->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates Neurite_Promotion Neurite Outgrowth Promotion H1152 H-1152 H1152->ROCK Inhibits H1152->Neurite_Promotion Leads to Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Growth_Cone Growth Cone Collapse Actin_Myosin->Growth_Cone Neurite_Outgrowth Neurite Outgrowth Inhibition Growth_Cone->Neurite_Outgrowth

Caption: Rho/ROCK signaling pathway and H-1152 inhibition.

Experimental Protocol

This protocol outlines a general procedure for assessing the effect of this compound on neurite extension in a neuronal cell line or primary neurons.

Materials:

  • Neuronal cells (e.g., PC12, SH-SY5Y, primary dorsal root ganglion neurons)

  • Cell culture medium and supplements

  • Poly-D-lysine or other appropriate coating substrate

  • This compound (Tocris, Cat. No. 2404 or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with imaging software

Procedure:

  • Cell Plating:

    • Coat culture plates or coverslips with an appropriate substrate (e.g., poly-D-lysine) to promote cell adhesion.

    • Seed neuronal cells at a density that allows for individual neurites to be distinguished and measured.

  • This compound Preparation:

    • Prepare a stock solution of this compound in sterile water or DMSO. For example, a 10 mM stock can be prepared.

    • Further dilute the stock solution in a cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your cell type.[1]

  • Treatment:

    • Allow cells to adhere and stabilize for a few hours or overnight after plating.

    • Replace the medium with a fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest H-1152 treatment).

    • Incubate the cells for a period sufficient to observe neurite outgrowth, typically 24 to 72 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking solution for 1 hour.

    • Incubate with the primary antibody against a neuronal marker (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes to visualize cell nuclei.

    • Mount coverslips onto microscope slides.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a fluorescence microscope. Capture multiple random fields of view for each condition.

    • Quantify neurite outgrowth using image analysis software such as ImageJ or specialized software like MetaXpress.[2][3]

    • Common parameters to measure include:

      • Total neurite length per neuron

      • Length of the longest neurite per neuron

      • Number of primary neurites per neuron

      • Percentage of cells with neurites

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing neurite extension with H-1152.

G Start Start Plate_Cells Plate Neuronal Cells Start->Plate_Cells Prepare_H1152 Prepare H-1152 Solutions Plate_Cells->Prepare_H1152 Treat_Cells Treat Cells with H-1152 and Vehicle Control Prepare_H1152->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Fix_Stain Fix and Stain Cells (e.g., β-III tubulin, DAPI) Incubate->Fix_Stain Image_Acquisition Image Acquisition Fix_Stain->Image_Acquisition Data_Analysis Data Analysis (Quantify Neurite Outgrowth) Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for neurite outgrowth assay.

Quantitative Data Summary

The following table summarizes the effects of H-1152 and other ROCK inhibitors on neurite extension from various studies.

CompoundCell TypeConcentrationObserved Effect on Neurite OutgrowthReference
H-1152 Dorsal Root Ganglion (DRG) Neurons100 nMSignificantly longer neurites compared to control.[1][4]
H-1152NT-2 (human neuronal) cells1-10 µMNo alteration in neuronal morphology, but increased neurite length.[5][5][6]
Y-27632DRG Neurons10 µMSignificantly longer neurites compared to control.[1][4]
Y-27632NT2 (human model) Neurons1, 5, 10, 50 µMStrong increase in neurite outgrowth.[7][8][7][8]
Y-27632Mouse Neural Stem Cells10 µMIncreased neurite outgrowth, even on inhibitory myelin substrate.[3][3]
FasudilNT2 (human model) Neurons1, 10, 100 µMEnhanced neurite outgrowth.[7][8][7][8]
Dimethylfasudil (H-1152)Ntera-2 NeuronsNot specifiedPartially restored neurite outgrowth on inhibitory CSPG substrate.[9][9]

Conclusion

This compound is a valuable tool for studying the role of the Rho/ROCK pathway in neurite extension. The provided protocol offers a framework for assessing the pro-neurite outgrowth effects of this inhibitor. Researchers can adapt this protocol to their specific cell models and experimental questions to further elucidate the mechanisms of neuronal regeneration and explore potential therapeutic strategies for neurological disorders.

References

Troubleshooting & Optimization

Navigating H-1152 Dihydrochloride: A Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H-1152 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the solubility and stability of this potent and selective ROCK inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly. What could be the issue?

A1: Difficulty in dissolving this compound can be attributed to several factors, including the choice of solvent, solvent quality, and temperature. The compound's solubility varies significantly between different solvents. For instance, it is soluble up to 100 mM in water and up to 50 mM in DMSO. Using fresh, high-purity solvents is crucial, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[1][2] If you encounter solubility issues, gentle warming and sonication can aid dissolution.[1][3]

Q2: I'm observing precipitation of this compound after diluting my stock solution in aqueous media. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common challenge. This often occurs when the final concentration of the organic solvent (like DMSO) is too low to maintain solubility. To mitigate this, it is advisable to prepare intermediate dilutions and ensure the final DMSO concentration in your experiment is kept as high as is permissible for your specific cell type or assay, without inducing toxicity. For in vivo preparations, specific formulations using co-solvents like PEG300 and Tween-80 are recommended to maintain solubility.[1][2][4]

Q3: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?

A3: Inconsistent experimental outcomes can indeed be linked to the stability of this compound. The compound's stability is dependent on storage conditions and handling. Stock solutions, especially in solvent, are susceptible to degradation over time. It is recommended to aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] When stored at -80°C in a suitable solvent, stock solutions are generally stable for up to one year.[2] For optimal results, it is always best to use freshly prepared solutions.[2][4]

Q4: What are the recommended storage conditions for solid this compound and its stock solutions?

A4: Proper storage is critical for maintaining the integrity of this compound. The solid powder should be stored desiccated at -20°C for long-term stability (up to 3 years).[2][5] Once dissolved, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C (stable for 1 year) or -20°C (stable for 1 month).[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy or precipitated solution upon initial dissolution. - Incorrect solvent used.- Low-quality or old solvent (e.g., wet DMSO).- Insufficient mixing or temperature.- Verify the solubility of this compound in your chosen solvent (see solubility table below).- Use fresh, anhydrous grade DMSO.[1][2][6]- Use sonication and/or gentle warming (e.g., to 60°C for DMSO) to aid dissolution.[1][3]
Precipitation observed in cell culture media after adding the compound. - Final solvent concentration is too low.- High concentration of the inhibitor in aqueous buffer.- Prepare intermediate dilutions in your culture medium.- Optimize the final DMSO concentration in your experiment to be as high as tolerated by your cells.- For long-term experiments, consider renewing the media with freshly diluted compound at regular intervals.
Loss of compound activity over time in multi-day experiments. - Degradation of the compound in aqueous solution at physiological temperatures.- Prepare fresh dilutions of this compound for each day of the experiment.- Minimize the exposure of stock solutions and working solutions to light.
Inconsistent IC50 values between experimental repeats. - Inaccurate initial concentration due to incomplete dissolution.- Degradation of stock solutions due to improper storage or repeated freeze-thaw cycles.- Ensure complete dissolution of the powder when preparing the stock solution.- Aliquot stock solutions and store them appropriately at -80°C.[1][2]- Always use a fresh aliquot for each experiment.

Quantitative Data Summary

This compound Solubility
Solvent Concentration Molarity Notes
Water35.71 mg/mL[1]91.02 mM[1]Ultrasonic treatment may be needed.[1]
Water78 mg/mL[2]--
Waterup to 100 mM100 mM-
DMSO10 mg/mL[1]25.49 mM[1]Ultrasonic and warming to 60°C may be needed.[1]
DMSO20 mg/mL[2]50.97 mM[2]Use fresh DMSO.[2]
DMSO≥ 32 mg/mL[3]81.56 mM[3]Saturation unknown.[3]
DMSOup to 50 mM50 mM-
DMSO78 mg/mL[2]198.8 mM[2]Use fresh DMSO.[2]
Ethanol78 mg/mL[2]--
Ethanol2 mg/mL[2]--
H-1152 Kinase Inhibitory Activity
Target Kinase IC50 / Ki
ROCK2IC50: 12 nM[1][6]
ROCKKi: 1.6 nM[1][6]
CaMKIIIC50: 0.180 µM[1]
PKGIC50: 0.360 µM[1]
Aurora AIC50: 0.745 µM[1]
PKAIC50: 3.03 µM[1]
SrcIC50: 3.06 µM[1]
PKCIC50: 5.68 µM[1]
MLCKIC50: 28.3 µM[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 392.34 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.92 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution thoroughly. If dissolution is not complete, use an ultrasonic bath and/or warm the solution to 60°C until the solid is fully dissolved.[1]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.

Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).

Visualizations

H1152_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) H1152 H-1152 dihydrochloride H1152->ROCK Inhibits Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Stress_Fiber_Formation Stress Fiber Formation Actomyosin_Contraction->Stress_Fiber_Formation

Caption: H-1152 inhibits the RhoA/ROCK signaling pathway.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis Weigh Weigh Solid H-1152 Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Mix Vortex/Sonicate/ Warm Dissolve->Mix Store Aliquot & Store at -80°C Mix->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Prepare Working Dilutions Thaw->Dilute Treat Treat Cells/ Administer in vivo Dilute->Treat Assay Perform Assay Treat->Assay Analyze Analyze Data Assay->Analyze

References

Troubleshooting inconsistent results with H-1152 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-1152 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any inconsistent results.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Its primary mechanism of action is the inhibition of ROCK, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, motility, and contraction.[1][2][3]

2. What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM). For long-term storage, it is recommended to store the solid compound desiccated at +4°C. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1][2]

3. What is the selectivity profile of this compound?

This compound is a highly selective ROCK inhibitor. However, at higher concentrations, it can inhibit other kinases. The table below summarizes its inhibitory activity against a panel of kinases.

Troubleshooting Guide

My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can arise from several factors, ranging from reagent preparation to experimental design. This guide will walk you through potential issues and their solutions.

Q1: I'm observing variable inhibition of my target protein even at the same concentration of H-1152. What could be wrong?

A1: This could be due to issues with the preparation and storage of your this compound stock solution.

  • Improper Storage: Ensure your stock solutions are aliquoted and stored at -20°C. Repeated freeze-thaw cycles can lead to degradation of the compound.[1]

  • Precipitation in Media: this compound might precipitate in your cell culture media, especially at high concentrations or after prolonged incubation. Visually inspect your media for any precipitate. Consider preparing fresh dilutions for each experiment.

Q2: I'm seeing unexpected off-target effects in my cells treated with H-1152. Why is this happening?

A2: While H-1152 is a selective ROCK inhibitor, it can inhibit other kinases at higher concentrations.[1][2][3]

  • High Concentration: Review the concentration of H-1152 you are using. Refer to the IC50 table below to see if your working concentration is high enough to inhibit other kinases. Consider performing a dose-response experiment to determine the optimal concentration for ROCK inhibition with minimal off-target effects.

  • Cell Type Specificity: The expression levels of different kinases can vary between cell types. What is a selective concentration in one cell line might cause off-target effects in another. It is crucial to validate the effects of H-1152 in your specific experimental system.

Q3: The inhibitory effect of H-1152 seems to diminish over the course of my long-term experiment. What should I do?

A3: The stability of H-1152 in your experimental medium over extended periods might be a concern.

  • Compound Stability: For long-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly diluted this compound at regular intervals.

  • Metabolism: Cells may metabolize the compound over time, reducing its effective concentration. This can be another reason to replenish the compound during long-term assays.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Various Kinases

KinaseIC50 (µM)
ROCK20.012
CAMKII0.180
PKG0.360
Aurora A0.745
PKA3.03
PKC5.68
MLCK28.3

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Solvent Selection: For a 10 mM stock solution, dissolve 3.92 mg of this compound (MW: 392.34 g/mol ) in 1 mL of sterile DMSO.

  • Dissolution: Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: In Vitro Cell-Based Assay for ROCK Inhibition

  • Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell line.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of H-1152. Include a vehicle control (medium with the same final concentration of DMSO as the highest H-1152 concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, or 24 hours), depending on the specific downstream analysis.

  • Downstream Analysis: After incubation, process the cells for your desired endpoint. This could include:

    • Western Blotting: To analyze the phosphorylation status of ROCK substrates like Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Targeting Subunit 1 (MYPT1).

    • Immunofluorescence: To visualize changes in the actin cytoskeleton (e.g., stress fiber formation).

    • Cell Migration/Invasion Assays: To assess the effect of ROCK inhibition on cell motility.

Visualizations

Rho_ROCK_Signaling_Pathway GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Rho-GTP Rho-GTP RhoGEFs->Rho-GTP Activates ROCK ROCK Rho-GTP->ROCK Activates Downstream Effectors Downstream Effectors ROCK->Downstream Effectors H-1152 H-1152 H-1152->ROCK Inhibits Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Cell Contraction Cell Contraction Downstream Effectors->Cell Contraction Gene Expression Gene Expression Downstream Effectors->Gene Expression

Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Experimental_Workflow A Prepare H-1152 Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of H-1152 in Culture Medium A->C B Seed Cells and Allow to Adhere D Treat Cells with H-1152 and Vehicle Control B->D C->D E Incubate for Desired Time D->E F Perform Downstream Analysis (e.g., Western Blot, IF) E->F

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckStock Check Stock Solution: Age, Storage, Freeze-Thaw Cycles? Start->CheckStock PrepareFresh Prepare Fresh Stock Solution and Aliquot CheckStock->PrepareFresh Yes CheckConcentration Review Working Concentration: Potential Off-Target Effects? CheckStock->CheckConcentration No PrepareFresh->CheckConcentration DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse Yes CheckStability Consider Stability in Media for Long-Term Assays CheckConcentration->CheckStability No DoseResponse->CheckStability Replenish Replenish with Fresh Compound During Experiment CheckStability->Replenish Yes End Consistent Results CheckStability->End No Replenish->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

Potential off-target effects of H-1152 dihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-1152 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4][5] It exhibits a high affinity for ROCK2, with a reported IC50 value of 12 nM and a Ki of 1.6 nM.[1][4]

Q2: Is this compound cell-permeable?

A2: Yes, H-1152 is a membrane-permeable compound, allowing it to be used in cell-based assays to study its effects on intracellular signaling pathways.[1][3][4]

Q3: What are the known off-target effects of this compound?

A3: While H-1152 is highly selective for ROCK, it can inhibit other kinases at higher concentrations. It is important to be aware of these potential off-target effects when designing experiments and interpreting data. A summary of its inhibitory activity against various kinases is provided in the data table below.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in both water and DMSO. For a 10 mM stock solution in DMSO, you can dissolve the compound to a concentration of 50 mM.[5] For aqueous solutions, it is soluble up to 100 mM.[5] It is recommended to use fresh DMSO as moisture can reduce solubility.[2] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q5: What is the recommended working concentration for H-1152 in cell culture experiments?

A5: The optimal working concentration of H-1152 can vary depending on the cell type and the specific experimental endpoint. However, concentrations in the range of 0.1 µM to 10 µM have been shown to be effective in various cell-based assays, such as inhibiting MARCKS phosphorylation and promoting neurite growth.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Cell Morphology Changes or Cytotoxicity High concentrations of H-1152 or off-target effects. Some cell types are more sensitive to ROCK inhibition.Perform a dose-response experiment to find the optimal, non-toxic concentration. Lower the concentration of H-1152 used. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control.
Inconsistent or No Inhibitory Effect Improper storage or handling of H-1152. Incorrect concentration used. Cell line is not responsive to ROCK inhibition.Ensure H-1152 is stored desiccated at +4°C.[5] Verify the final concentration of H-1152 in your experiment. Confirm that the target pathway (Rho/ROCK) is active in your cell model.
Precipitation of H-1152 in Culture Medium The solubility of H-1152 may be lower in certain complex media.Prepare fresh dilutions of H-1152 from a DMSO stock solution just before use. Ensure the final DMSO concentration is not too high. If precipitation occurs, gentle warming and sonication may aid dissolution.[4]
Observed Effects May Be Due to Off-Target Inhibition The concentration of H-1152 used is high enough to inhibit other kinases.Refer to the IC50 table below to assess potential off-target kinases. Use a lower concentration of H-1152 if possible. Consider using another ROCK inhibitor with a different off-target profile (e.g., Y-27632) to confirm that the observed phenotype is due to ROCK inhibition.

Quantitative Data

Table 1: Inhibitory Potency of this compound Against Various Kinases

Target KinaseIC50 (µM)
ROCK2 0.012
CaMKII0.180
PKG0.360
Aurora A0.745
PKA3.03
Src3.06
PKC5.68
Abl7.77
MKK416.9
MLCK28.3
EGFR50
GSK3α60.7
AMPK100
p38α100

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of H-1152 against a purified kinase in a cell-free system.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (e.g., a peptide)

  • This compound

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP or unlabeled ATP (for non-radioactive assays)

  • 96-well assay plates

  • Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the diluted H-1152 or vehicle control (e.g., DMSO in assay buffer).

  • Add the purified kinase and its specific substrate to each well. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the detection protocol for the specific assay kit (e.g., ADP-Glo™).

  • Calculate the percentage of kinase inhibition for each H-1152 concentration and determine the IC50 value.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol describes how to assess the effect of H-1152 on cell migration using a scratch assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • This compound

  • 6-well or 12-well tissue culture plates

  • p200 pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh serum-free or low-serum medium containing different concentrations of H-1152 or a vehicle control.

  • Place the plate in an incubator and acquire an initial image (t=0) of the wound for each condition.

  • Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).

  • Measure the width of the wound at different time points for each condition.

  • Calculate the percentage of wound closure over time to assess the effect of H-1152 on cell migration.

Visualizations

ROCK_Signaling_Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits pMLC Phospho-MLC ROCK->pMLC Phosphorylates H1152 H-1152 H1152->ROCK MLC_Phosphatase->pMLC Actin_Myosin Actin-Myosin Cytoskeleton pMLC->Actin_Myosin Stress_Fibers Stress Fiber Formation Cell Contraction Cell Migration Actin_Myosin->Stress_Fibers

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of H-1152.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify H-1152 Concentration and Stock Solution Integrity Start->Check_Concentration Check_Viability Assess Cell Viability (e.g., Trypan Blue, MTT assay) Check_Concentration->Check_Viability High_Toxicity Is Toxicity Observed? Check_Viability->High_Toxicity No_Effect Is There No Effect? High_Toxicity->No_Effect No Reduce_Concentration Reduce H-1152 Concentration Perform Dose-Response High_Toxicity->Reduce_Concentration Yes Check_Pathway Confirm ROCK Pathway Activity (e.g., Western for p-MLC) No_Effect->Check_Pathway Yes Consider_Off_Target Consider Off-Target Effects (See IC50 Table) No_Effect->Consider_Off_Target No, effect is present but may be non-specific End Refined Experiment Reduce_Concentration->End Check_Pathway->End Use_Alternative Use Alternative ROCK Inhibitor (e.g., Y-27632) Consider_Off_Target->Use_Alternative Use_Alternative->End

Caption: A troubleshooting workflow for unexpected results with H-1152.

References

Optimizing H-1152 Dihydrochloride Concentration for Specific Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of H-1152 dihydrochloride in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] Its primary mechanism of action is the inhibition of ROCK activity, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation.[5][6] H-1152 is a member of the isoquinolinesulfonamide family of compounds.[1][4][7]

Q2: What is the recommended starting concentration for this compound in a new cell line?

For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a broad range of concentrations, for example, from 0.1 µM to 10 µM.[8] If the biochemical IC50 (half-maximal inhibitory concentration) for ROCK is known, you can start with a concentration range that brackets this value. The IC50 of H-1152 for ROCK2 is approximately 12 nM.[2][3][8] However, cellular assays often require higher concentrations to achieve the desired effect. In human neuroteratoma (NT-2) cells, H-1152 inhibited MARCKS phosphorylation with an IC50 of 2.5 µM.[4][8]

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile water or DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the stock solution can be further diluted in cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: How do I determine the optimal concentration of H-1152 for my specific cell line and experiment?

The optimal concentration is dependent on the cell type, the duration of the experiment, and the specific biological question being addressed. A systematic approach is recommended:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for your specific cellular endpoint (e.g., inhibition of a downstream target, reduction in cell migration, or cytotoxicity).

  • Cytotoxicity Assay: It is crucial to assess the effect of H-1152 on cell viability to distinguish between specific inhibitory effects and general toxicity. This will help you determine the therapeutic window for your experiments.

  • Target Engagement Assay: To confirm that H-1152 is inhibiting ROCK in your cells, you can perform a Western blot to analyze the phosphorylation status of downstream ROCK targets, such as Myosin Light Chain (MLC) or Myosin Phosphatase Targeting Subunit 1 (MYPT1).

Data Presentation

This compound Kinase Selectivity
KinaseIC50 (µM)
ROCKII 0.012
CAMKII0.180
PKG0.360
Aurora A0.745
PKA3.03
PKC5.68
MLCK28.3

This table summarizes the half-maximal inhibitory concentration (IC50) of H-1152 against a panel of kinases, highlighting its high selectivity for ROCKII.[2][4][6][8][9][10][11]

Effective Concentrations of H-1152 in Various Cell-Based Assays
Cell Line/TissueAssayEffective ConcentrationReference
Human Neuroteratoma (NT-2)Inhibition of MARCKS phosphorylation2.5 µM (IC50)--INVALID-LINK--[4][7][8]
Porcine Corneal Endothelial CellsStimulation of cell proliferation and migration2.5 µM--INVALID-LINK--[12]
Guinea Pig AortaInhibition of sulprostone-induced contractions190 nM (IC50)--INVALID-LINK--[9][10]
Human Trabecular Meshwork (HTM) cellsInduction of cell elongation and separationNot specified--INVALID-LINK--[4]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final DMSO concentration as the highest H-1152 concentration) and a no-treatment control.

  • Inhibitor Treatment: Remove the existing medium and add 100 µL of the prepared H-1152 dilutions or control solutions to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ROCK Activity

This protocol describes how to assess the inhibition of ROCK activity by measuring the phosphorylation of a downstream target, such as MYPT1.

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of ROCK inhibition.

Mandatory Visualizations

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPA, Growth Factors) GPCR GPCR Extracellular_Stimuli->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAP ROCK ROCK (H-1152 Target) RhoA_GTP->ROCK MLCP MLCP (Inactive) ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Actomyosin_Contraction H1152 H-1152 H1152->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of H-1152.

Experimental_Workflow Start Start: Optimizing H-1152 Concentration Dose_Response 1. Dose-Response Experiment (e.g., 0.1 µM to 10 µM) Start->Dose_Response Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity Target_Engagement 3. Target Engagement Assay (e.g., Western Blot for p-MYPT1) Cytotoxicity->Target_Engagement Optimal_Concentration 4. Determine Optimal Concentration (Effective & Non-toxic) Target_Engagement->Optimal_Concentration Downstream_Experiments Proceed with Downstream Experiments Optimal_Concentration->Downstream_Experiments

Caption: Workflow for optimizing this compound concentration.

Caption: Troubleshooting common issues with this compound.

References

H-1152 dihydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of H-1152 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its primary mechanism of action is to inhibit ROCK, which plays a crucial role in regulating the actin cytoskeleton. H-1152 has a high affinity for ROCK2 with an IC50 value of 12 nM.[1][2] It also shows inhibitory activity against other kinases at higher concentrations, such as CaMKII, PKG, and Aurora A.[2][3]

Q2: What are the recommended storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[4] It can also be desiccated at +4°C for shorter periods.[2][3]

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions can be prepared in DMSO or water.[2][3] For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to 1 year.[4] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[5] When preparing solutions, it is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

Q4: Can I store my working solutions?

It is highly recommended to prepare working solutions fresh for each experiment and use them on the same day.[1][5] Storing diluted working solutions is not advised as it may lead to degradation and loss of activity.

Q5: Is this compound light sensitive?

While specific data on photostability is limited, it is good laboratory practice to protect all chemical compounds from prolonged exposure to light. Store the powder and stock solutions in light-protected vials.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory effect in my experiment. Compound Degradation: Improper storage of the powder or stock solutions. Repeated freeze-thaw cycles of the stock solution. Use of old or improperly stored working solutions.Ensure the powder is stored at -20°C. Aliquot stock solutions and store at -80°C.[4] Always prepare working solutions fresh for each experiment.[1][5]
Incorrect Concentration: Calculation error during dilution.Double-check all calculations for preparing stock and working solutions. Use a molarity calculator if needed.
Precipitation observed in my stock or working solution. Low Solubility: The concentration of the solution exceeds the solubility limit in the chosen solvent. Use of "wet" or old DMSO.For DMSO stock solutions, a concentration of up to 50 mM is generally achievable.[2][3] Ensure you are using fresh, anhydrous DMSO.[4] If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[1] For aqueous solutions, solubility is up to 100 mM.[2][3]
Incorrect Solvent: The solvent is not suitable for the desired concentration.Refer to the solubility data table below to select the appropriate solvent and concentration.
Inconsistent results between experiments. Variability in Solution Preparation: Inconsistent pipetting or dilution. Preparation of working solutions in advance.Prepare a master mix of your working solution to ensure consistency across replicates. Always prepare working solutions immediately before use.[1][5]
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration.Standardize your cell culture protocols to minimize variability.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 392.34 g/mol [2]
Purity ≥98% (HPLC)[2]
IC50 (ROCK2) 12 nM[1][2]
Ki (ROCK) 1.6 nM[1]
Solubility in Water up to 100 mM[2][3]
Solubility in DMSO up to 50 mM[2][3]
Storage of Powder 3 years at -20°C[4]
Desiccate at +4°C (short term)[2][3]
Storage of Stock Solutions (in solvent) 1 year at -80°C[4]
1 month at -20°C[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 392.34), this would be approximately 254.9 µL of DMSO.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C.[4]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Application: Add the freshly prepared working solution to your cells immediately.

Visualizations

G cluster_storage This compound Storage Workflow Powder This compound Powder StockSolution Stock Solution (e.g., 10 mM in DMSO) Powder->StockSolution -20°C (3 years) +4°C (short term) WorkingSolution Working Solution (in cell culture medium) StockSolution->WorkingSolution -80°C (1 year) -20°C (1 month) Aliquot to avoid freeze-thaw Experiment Experiment WorkingSolution->Experiment Prepare Fresh Use Immediately G cluster_troubleshooting Troubleshooting Logic for Reduced Activity Start Reduced or No Inhibitory Effect CheckStorage Check Storage Conditions (Powder & Stock) Start->CheckStorage CheckFreshness Was Working Solution Prepared Fresh? CheckStorage->CheckFreshness Proper ProperStorage Action: Ensure Proper Storage (-20°C powder, -80°C stock) CheckStorage->ProperStorage Improper Recalculate Recalculate Concentrations CheckFreshness->Recalculate Yes PrepareFresh Action: Always Prepare Working Solution Fresh CheckFreshness->PrepareFresh No CorrectConcentration Action: Correct Dilution Recalculate->CorrectConcentration Error Found End Problem Resolved Recalculate->End No Error ProperStorage->End PrepareFresh->End CorrectConcentration->End G cluster_pathway Simplified Rho-ROCK Signaling Pathway Inhibition by H-1152 RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton (Stress Fibers, Adhesion) ROCK->Actin Phosphorylates Downstream Targets H1152 H-1152 H1152->ROCK Inhibits Contraction Cell Contraction & Motility Actin->Contraction

References

Interpreting unexpected phenotypes with H-1152 dihydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-1152 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting common issues encountered during experimentation with this potent and selective ROCK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits a high affinity for ROCK2, with a Ki value of 1.6 nM and an IC50 of 12 nM.[1][4] By inhibiting ROCK, H-1152 interferes with the phosphorylation of downstream targets, primarily impacting the actin cytoskeleton, cell adhesion, and motility.

Q2: I'm observing increased cell migration after H-1152 treatment, which is the opposite of what I expected. Is this a known effect?

Yes, this can be an expected, though seemingly counterintuitive, outcome. While ROCK inhibition is known to decrease stress fiber formation, it can also lead to an increase in directional motility in certain cell types, such as microvascular endothelial cells and corneal endothelial cells.[5][6] This is thought to occur because the loosening of cell-cell and cell-matrix adhesions can facilitate the movement of individual cells.[5]

Q3: My cells are exhibiting significant morphological changes, including rounding and detachment, at concentrations expected to be non-toxic. What could be causing this?

H-1152 treatment can induce notable changes in cell morphology due to its effects on the actin cytoskeleton. Observed effects include:

  • Loosening of cell-cell contacts: This can be visualized by changes in the localization of proteins like VE-cadherin.[5]

  • Reduced cell-spanning F-actin fibers: This leads to a less spread and more rounded cell appearance.[5]

  • Altered Schwann cell morphology: Treated Schwann cells have been observed to become narrower and more spindle-shaped.[7]

These changes are a direct consequence of ROCK inhibition and may not necessarily indicate cytotoxicity. However, it is always advisable to perform a dose-response curve and assess cell viability to rule out toxicity.

Q4: Can this compound affect signaling pathways other than the Rho/ROCK pathway?

While H-1152 is highly selective for ROCK, it can inhibit other kinases at higher concentrations.[1] It is crucial to use the lowest effective concentration to minimize off-target effects. See the kinase selectivity profile below for more details.

Q5: Is H-1152 suitable for use in stem cell culture?

Yes, ROCK inhibitors like H-1152 and the more commonly used Y-27632 are frequently added to human pluripotent stem cell (hPSC) cultures, especially during passaging and cryopreservation.[8][9][10][11] They significantly improve cell survival by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[9]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected increase in cell migration or invasion. Inhibition of ROCK can reduce focal adhesions and cell-cell junctions, which in some contexts, facilitates motility.[5]- Confirm this phenotype is ROCK-dependent by using another ROCK inhibitor (e.g., Y-27632) or siRNA against ROCK. - Analyze the expression and localization of adhesion molecules.
Cells are rounding up and detaching from the substrate. This is a common morphological effect of ROCK inhibition due to the disruption of the actin cytoskeleton and stress fibers.[5][7]- Perform a dose-response experiment to find the optimal concentration that elicits the desired phenotype without excessive cell loss. - Ensure your cell viability assay (e.g., Trypan Blue, MTT) confirms that the cells are alive despite the morphological changes.
Variability in experimental results. - this compound solution instability. - Inconsistent inhibitor concentration.- Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and store them in aliquots at -20°C or -80°C. - Use the working solution on the same day it is prepared.[1][4] - Perform a careful titration to determine the optimal concentration for your specific cell line and assay.
No observable effect at the expected concentration. - Inactive compound. - Cell line is insensitive to ROCK inhibition.- Verify the purity and activity of your this compound lot. - Confirm ROCK expression in your cell line. - Use a positive control cell line known to be responsive to ROCK inhibitors. - Assess the phosphorylation of a known downstream target of ROCK, such as Myosin Light Chain 2 (MLC2) or MARCKS, to confirm target engagement.[1][12]

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of H-1152

This table summarizes the inhibitory activity of H-1152 against a panel of protein kinases, demonstrating its high selectivity for ROCK2.

KinaseIC50 (µM)
ROCK2 0.012
CaMKII0.180
PKG0.360
Aurora A0.745
PKA3.03
Src3.06
PKC5.68
Abl7.77
MKK416.9
MLCK28.3
EGFR50
GSK3α60.7
AMPK100
p38α100

Data compiled from multiple sources.[1][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile water or DMSO.

  • Example Preparation (10 mM Stock in DMSO):

    • The molecular weight of this compound is 392.34 g/mol .

    • To prepare a 10 mM stock solution, dissolve 3.92 mg of this compound in 1 mL of sterile DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Kinase Assay for ROCK Activity

This protocol provides a general framework for assessing the inhibitory effect of H-1152 on ROCK activity.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and 1 mM DTT.[4]

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, purified active ROCK enzyme, and a suitable substrate (e.g., 40 µM S6-peptide).[4]

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 5-10 minutes).[4]

  • Termination and Analysis: Stop the reaction and measure the incorporation of 32P into the substrate using an appropriate method, such as spotting onto phosphocellulose paper followed by scintillation counting.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

ROCK_Signaling_Pathway cluster_downstream Downstream Effects RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits H1152 H-1152 H1152->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits (via Phosphorylation) pMLC p-MLC Actin_Polymerization Actin Polymerization & Stress Fiber Formation Contraction Actomyosin Contraction pMLC->Contraction pCofilin p-Cofilin (Inactive)

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of H-1152.

experimental_workflow start Start: Observe Unexpected Phenotype q2 Is the phenotype dose-dependent? start->q2 q1 Is the phenotype consistent with known off-target effects? action3 Investigate Alternative Pathways q1->action3 No conclusion2 Phenotype may be an off-target effect q1->conclusion2 Yes q3 Does another ROCK inhibitor replicate the phenotype? q2->q3 Yes action1 Perform Dose-Response Curve & Viability Assay q2->action1 No q3->q1 No action2 Test with Y-27632 or ROCK siRNA q3->action2 Unsure conclusion1 Phenotype is likely due to ROCK inhibition q3->conclusion1 Yes action1->q2 conclusion3 Phenotype may be due to cytotoxicity action1->conclusion3 Viability Decreased action2->q3

Caption: Troubleshooting workflow for unexpected phenotypes with H-1152.

References

Technical Support Center: H-1152 Dihydrochloride in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-1152 dihydrochloride in long-term experimental settings. The information is designed to help anticipate and mitigate potential toxicity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Its primary mechanism of action is to compete with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition of ROCK signaling leads to a variety of cellular effects, including relaxation of smooth muscle cells, promotion of neurite outgrowth, and modulation of cell adhesion and migration.[2][4]

Q2: What are the known off-target effects of H-1152?

While H-1152 is a selective ROCK inhibitor, it can inhibit other kinases at higher concentrations. It's crucial to use the lowest effective concentration to minimize off-target effects. The IC50 values for H-1152 against various kinases provide a measure of its selectivity.

Q3: Are there any specific long-term toxicity studies published for this compound?

Based on currently available public information, dedicated long-term toxicology studies for this compound with detailed reporting of adverse events, clinical pathology, and histopathology are limited. Most published studies focus on the efficacy of H-1152 in various disease models. Therefore, researchers should proceed with caution in long-term studies and incorporate rigorous monitoring for potential toxicities.

Q4: What are the potential cardiovascular effects of long-term H-1152 administration?

ROCK inhibitors, as a class, are known to have vasodilatory effects, which can lead to hypotension.[5] Long-term administration may require monitoring of cardiovascular parameters such as blood pressure and heart rate. While some studies suggest therapeutic potential for ROCK inhibitors in cardiovascular diseases, their long-term safety profile in this context is still under investigation.[5][6][7][8]

Q5: What are the best practices for formulating H-1152 for in vivo studies to ensure stability and minimize vehicle-related toxicity?

The choice of vehicle is critical for in vivo studies. This compound is soluble in water and DMSO. For in vivo administration, it is often formulated in a vehicle containing a combination of solvents like DMSO, PEG300, Tween 80, and saline to ensure solubility and bioavailability. It is recommended to prepare fresh solutions for each experiment and to conduct pilot studies to assess the tolerability of the chosen vehicle in the animal model.[9]

Troubleshooting Guides

Problem 1: Observed Animal Distress or Weight Loss During Long-Term Dosing

Possible Causes:

  • Systemic Toxicity: H-1152 may be causing systemic toxicity at the current dose.

  • Vehicle Toxicity: The vehicle used for administration may be causing irritation or systemic effects.

  • Off-Target Effects: At higher concentrations, H-1152 may be inhibiting other kinases, leading to unforeseen side effects.[10][11]

  • Dehydration or Malnutrition: The compound or vehicle may be causing reduced food and water intake.

Troubleshooting Steps:

  • Dose De-escalation: Reduce the dose of H-1152 to the lowest effective concentration based on preliminary efficacy studies.

  • Vehicle Control: Ensure a vehicle-only control group is included to differentiate between compound- and vehicle-related toxicity.

  • Refine Formulation: If vehicle toxicity is suspected, explore alternative formulations with lower concentrations of potentially irritating excipients.[9][12]

  • Monitor Food and Water Intake: Quantify daily food and water consumption to rule out dehydration or malnutrition as a primary cause of weight loss.

  • Clinical Observations: Implement a detailed clinical observation checklist to systematically record signs of distress.

  • Blood and Tissue Analysis: At interim time points, collect blood for hematology and clinical chemistry analysis, and harvest organs for histopathological examination to identify target organ toxicity.[13][14]

Problem 2: Injection Site Reactions (for parenteral administration)

Possible Causes:

  • High Concentration of H-1152 or Vehicle Components: The formulation may be too concentrated, causing local irritation.

  • pH of the Formulation: The pH of the injected solution may not be physiologically compatible.

  • Improper Injection Technique: Incorrect administration can lead to tissue damage.

Troubleshooting Steps:

  • Dilute the Formulation: Decrease the concentration of H-1152 and any potentially irritating excipients in the formulation.

  • Adjust pH: Measure and adjust the pH of the formulation to be within a physiologically tolerated range (typically pH 7.0-7.4).

  • Rotate Injection Sites: If multiple injections are required, rotate the site of administration to minimize cumulative irritation.

  • Refine Injection Technique: Ensure proper training on the specific injection technique for the chosen route of administration.

  • Observe and Score Injection Sites: Systematically observe and score injection sites for signs of inflammation, swelling, or necrosis.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of H-1152

KinaseIC50 (µM)Reference
ROCK20.012
CAMKII0.180
PKG0.360
Aurora A0.745
PKA3.03
PKC5.68
MLCK28.3

Table 2: Recommended Monitoring Parameters for Long-Term In Vivo Studies with H-1152

Parameter CategorySpecific ParametersFrequency
Clinical Observations Body weight, food and water intake, general appearance, signs of distress (e.g., lethargy, ruffled fur)Daily
Cardiovascular Blood pressure, heart rate (if feasible)Weekly/Bi-weekly
Hematology Complete Blood Count (CBC) with differentialAt interim and terminal time points
Clinical Chemistry Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine)At interim and terminal time points
Histopathology Microscopic examination of major organs (liver, kidney, heart, lungs, spleen)At terminal time point

Experimental Protocols

Protocol 1: General Procedure for a 28-Day Rodent Toxicity Study with H-1152

  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of H-1152).

  • Dose Selection: Base dose levels on preliminary efficacy and acute toxicity data. The highest dose should ideally induce some observable, non-lethal toxicity.

  • Formulation and Administration: Prepare the H-1152 formulation fresh daily. Administer the compound and vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Daily Monitoring: Record clinical observations, body weights, and food/water consumption daily.

  • Interim Analysis (Optional): At a midpoint (e.g., day 14), a subset of animals may be euthanized for blood and tissue collection.

  • Terminal Procedures: At the end of the 28-day period, collect blood from all animals for hematology and clinical chemistry. Perform a thorough necropsy and collect major organs for histopathological analysis.

  • Data Analysis: Statistically analyze all collected data to identify any dose-dependent toxicities.

Mandatory Visualizations

Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Promotes H1152 H-1152 H1152->ROCK Inhibits

Caption: H-1152 inhibits ROCK, preventing downstream signaling that leads to actomyosin contraction.

Experimental_Workflow cluster_preclinical Preclinical Phase Dose_Finding Acute Toxicity & Dose-Range Finding Long_Term_Study Long-Term Dosing (e.g., 28 days) Dose_Finding->Long_Term_Study Inform Monitoring Daily Clinical Monitoring Long_Term_Study->Monitoring Analysis Terminal Blood & Tissue Analysis Long_Term_Study->Analysis Monitoring->Long_Term_Study

Caption: Workflow for a long-term in vivo study with H-1152, from dose-finding to terminal analysis.

References

H-1152 dihydrochloride control experiments and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using H-1152 dihydrochloride in their experiments. Browse the troubleshooting guide and frequently asked questions (FAQs) to ensure the success of your research.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or No Inhibitory Effect Incorrect concentration: The concentration of H-1152 may be too low to effectively inhibit ROCK activity in your specific cell line or system.Perform a dose-response experiment to determine the optimal concentration. A common starting point for cellular assays is 1-10 µM.[1]
Compound degradation: Improper storage or handling may have led to the degradation of H-1152.Store this compound as a solid at 4°C, sealed from moisture.[1] Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and use them promptly.[1][2] For long-term storage of stock solutions, aliquot and store at -20°C.
Cellular context: The role of the ROCK signaling pathway may not be prominent in the cellular process you are investigating.Confirm the expression and activity of ROCK in your experimental model. Consider using a positive control, such as treating cells with a known ROCK activator (e.g., LPA) to validate the pathway's relevance.[3]
Cell Toxicity or Off-Target Effects High concentration: Excessive concentrations of H-1152 can lead to off-target effects and cellular toxicity.Use the lowest effective concentration determined from your dose-response experiments. Refer to the IC50 values for other kinases to be aware of potential off-target effects at higher concentrations (see data table below).
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve H-1152 may be causing toxicity.Ensure the final concentration of the solvent in your culture medium is not toxic to your cells. A vehicle-only control is crucial to assess any solvent-induced effects.
Precipitation in Media Poor solubility: this compound may precipitate in culture media, especially at high concentrations.This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[4] When preparing working solutions, dilute the stock solution sufficiently in your culture medium. If precipitation occurs, gentle warming and sonication can aid dissolution.[1] It is recommended to prepare fresh working solutions for each experiment.[1][5]

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, selective, and membrane-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[2][6] It acts as an ATP-competitive inhibitor of ROCK, thereby preventing the phosphorylation of its downstream substrates.[3]

2. What are the recommended concentrations of H-1152 for in vitro experiments?

The effective concentration of H-1152 can vary depending on the cell type and the specific experimental conditions. A typical starting range for cell-based assays is 0.1-10 µM.[1] For instance, H-1152 has been shown to inhibit MARCKS phosphorylation in LPA-treated human neuronal cells with an IC50 of 2.5 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

3. How should I prepare and store this compound?

  • Storage of solid compound: Store this compound as a solid at 4°C, desiccated and protected from light.[4]

  • Stock solution preparation: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO or sterile water.

  • Storage of stock solution: Aliquot the stock solution into small, single-use volumes and store at -20°C for several months.[2] Avoid repeated freeze-thaw cycles.

  • Working solution preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium or assay buffer.[5] It is best practice to prepare fresh working solutions for each experiment.[1]

4. What are the essential control experiments to include when using H-1152?

  • Vehicle Control: This is the most critical control. Treat a set of cells with the same volume of the solvent (e.g., DMSO or water) used to dissolve H-1152. This control helps to distinguish the effects of the inhibitor from any effects of the solvent.[1]

  • Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cellular function.

  • Positive Control (Optional but Recommended): If possible, include a positive control for ROCK inhibition. This could be another well-characterized ROCK inhibitor (e.g., Y-27632) to confirm that the observed phenotype is due to ROCK inhibition.[3]

  • Dose-Response Curve: To ensure you are using an appropriate concentration, perform a dose-response experiment to determine the IC50 for your specific assay.

5. What are the known off-target effects of H-1152?

While H-1152 is a highly selective ROCK inhibitor, it can inhibit other kinases at higher concentrations. It is important to be aware of these potential off-target effects, especially when using concentrations significantly above the IC50 for ROCK2.[1][4] Refer to the selectivity profile in the data table below.

Quantitative Data Summary

The following table summarizes the inhibitory activity of H-1152 against various kinases.

TargetIC50 / Ki
ROCK2 12 nM (IC50), 1.6 nM (Ki) [1][5]
CaMKII0.180 µM (IC50)[1][4]
PKG0.360 µM (IC50)[1][4]
Aurora A0.745 µM (IC50)[1][4]
PKA3.03 µM (IC50)[1][4]
Src3.06 µM (IC50)[1]
PKC5.68 µM (IC50)[1][4]
Abl7.77 µM (IC50)[1]
MKK416.9 µM (IC50)[1]
MLCK28.3 µM (IC50)[1][4]
EGFR50 µM (IC50)[1]
GSK3α60.7 µM (IC50)[1]
AMPK100 µM (IC50)[1]
p38α100 µM (IC50)[1]

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay

  • Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of H-1152 Working Solution: On the day of the experiment, thaw a stock solution of H-1152 (e.g., 10 mM in DMSO) and dilute it to the final desired concentrations in pre-warmed cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of H-1152 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 18-24 hours).[1][5]

  • Assay: After incubation, perform the desired downstream analysis, such as Western blotting for phosphorylated substrates (e.g., MYPT1, MLC2), immunofluorescence staining for morphological changes, or cell viability assays.

Protocol 2: Inhibition of MARCKS Phosphorylation in Neuronal Cells

This protocol is adapted from Ikenoya M, et al. (2002).[3]

  • Cell Culture: Culture human neuroteratoma (NT-2) cells in appropriate media.

  • Serum Starvation: Before stimulation, serum-starve the cells for 24 hours.

  • Pre-incubation with H-1152: Pre-incubate the cells with various concentrations of H-1152 (or vehicle control) for 30 minutes.

  • Stimulation: Stimulate the cells with a ROCK activator, such as lysophosphatidic acid (LPA), for 10 minutes.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated MARCKS (p-MARCKS). A total MARCKS antibody should be used as a loading control.

Visualizations

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core ROCK Signaling cluster_downstream Downstream Effectors RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phospho-MLC ROCK->MLC_P Phosphorylates MYPT1_P Phospho-MYPT1 ROCK->MYPT1_P Phosphorylates LIMK_P Phospho-LIMK ROCK->LIMK_P Phosphorylates H1152 H-1152 H1152->ROCK Inhibits Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Promotes

Caption: The ROCK signaling pathway and the inhibitory action of H-1152.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Stock Solution (H-1152 in DMSO) C Prepare Working Solutions (H-1152 & Vehicle Control) A->C B Plate Cells D Treat Cells B->D C->D E Incubate D->E F Downstream Analysis (e.g., Western Blot, Imaging) E->F

Caption: A typical experimental workflow for using H-1152 in cell culture.

Troubleshooting_Tree Start Inconsistent or No Effect Check_Conc Is the concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response No Check_Storage Was the compound stored correctly? Check_Conc->Check_Storage Yes Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock No Check_Pathway Is the ROCK pathway active? Check_Storage->Check_Pathway Yes Positive_Control Use Positive Control (e.g., LPA) Check_Pathway->Positive_Control Unsure

Caption: A decision tree for troubleshooting inconsistent H-1152 activity.

References

Validation & Comparative

A Head-to-Head Comparison of H-1152 and Y-27632 for ROCK Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is a critical decision that can significantly impact experimental outcomes. Among the most widely used ROCK inhibitors are H-1152 dihydrochloride and Y-27632. This guide provides an objective comparison of these two small molecules, supported by experimental data, to aid in the selection of the optimal inhibitor for your research needs.

Mechanism of Action

Both H-1152 and Y-27632 are potent, cell-permeable, ATP-competitive inhibitors of ROCK kinases.[1][2] They target the two known isoforms, ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton and are involved in a wide range of cellular processes including cell adhesion, migration, proliferation, and apoptosis. By inhibiting ROCK, these compounds effectively block the downstream phosphorylation of substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actomyosin contractility and disassembly of stress fibers.

The ROCK Signaling Pathway

The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Upon binding to GTP, RhoA undergoes a conformational change that allows it to interact with and activate ROCK. Activated ROCK then phosphorylates its downstream targets, leading to various cellular responses.

ROCK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPA, Growth Factors) GPCR GPCR / Receptor Tyrosine Kinase Extracellular_Stimuli->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation LIMK LIM Kinase ROCK->LIMK H1152 H-1152 H1152->ROCK Y27632 Y-27632 Y27632->ROCK pMLC p-MLC MLC_Phosphatase->pMLC MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress_Fibers Cofilin Cofilin LIMK->Cofilin pCofilin p-Cofilin (Inactive) LIMK->pCofilin Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization pCofilin->Actin_Polymerization

Caption: The ROCK signaling pathway, illustrating the points of inhibition by H-1152 and Y-27632.

Potency and Selectivity: A Quantitative Comparison

A key differentiator between H-1152 and Y-27632 lies in their potency and selectivity. H-1152 is a significantly more potent inhibitor of ROCK than Y-27632.[2] This is reflected in its lower Ki and IC50 values.

InhibitorTargetKi (nM)IC50 (nM)
H-1152 ROCK1.612 (for ROCK2)[3]
Y-27632 ROCK1220140[4]
ROCK2300-

Table 1: Potency of H-1152 and Y-27632 against ROCK.

In terms of selectivity, H-1152 demonstrates a higher degree of selectivity for ROCK over other kinases compared to Y-27632. While both are considered selective ROCK inhibitors, Y-27632 has been reported to inhibit other kinases, such as Protein Kinase C (PKC), at higher concentrations.[5]

InhibitorKinaseIC50 (µM)
H-1152 ROCK20.012[6][7]
CaMKII0.180[6][7]
PKG0.360[6][7]
Aurora A0.745[6][7]
PKA3.03[6][7]
PKC5.68[6][7]
MLCK28.3[6][7]
Y-27632 ROCK10.14[4]
Citron Kinase>10
PKN>10
PKCα>10

Table 2: Selectivity profile of H-1152 and Y-27632 against a panel of kinases.

Efficacy in Cellular Assays: Neurite Outgrowth

The differential potency of H-1152 and Y-27632 translates to their efficacy in cellular assays. A study directly comparing the two inhibitors on neurite outgrowth in dorsal root ganglion neurons found that both significantly promoted neurite extension compared to controls.[2]

Treatment GroupAverage Neurite Length (µm ± SE)
Control190.4 ± 8.3
Y-27632 (10 µM)259.7 ± 9.1
H-1152 (concentration not specified)244.4 ± 11.4

Table 3: Effect of Y-27632 and H-1152 on neurite outgrowth in dorsal root ganglion neurons co-cultured with Schwann cells.[2]

Interestingly, when the neurons were physically separated from the supportive Schwann cells, only H-1152 treatment resulted in a statistically significant increase in neurite length, suggesting it may be more effective in overcoming inhibitory signals in the absence of a supportive microenvironment.[2]

Common Applications and Considerations

Y-27632 is extensively used in stem cell research to enhance cell survival, particularly after single-cell dissociation (anoikis) and cryopreservation.[1] Its ability to prevent apoptosis and increase cloning efficiency has made it a staple in many stem cell culture protocols.[1]

H-1152 , with its higher potency and selectivity, is often favored in studies requiring a more specific and potent inhibition of ROCK, such as in vivo studies or when off-target effects are a significant concern.

Experimental Protocols

In Vitro Kinase Assay for ROCK Inhibition

This protocol describes a general method for determining the IC50 of an inhibitor against ROCK using a purified enzyme and a peptide substrate.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - ROCK Enzyme - Peptide Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of H-1152 or Y-27632 to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add ROCK enzyme to wells Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at room temperature Add_Enzyme->Incubate_1 Add_Substrate_ATP Initiate reaction by adding peptide substrate and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro ROCK kinase inhibition assay.

Materials:

  • Purified active ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • Peptide substrate (e.g., a peptide derived from MYPT1)

  • ATP

  • This compound and Y-27632

  • 96-well plates

  • Plate reader for detection (e.g., luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of H-1152 and Y-27632 in kinase buffer.

  • To each well of a 96-well plate, add the diluted inhibitor. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

  • Add the purified ROCK enzyme to each well (except the negative control) and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).

  • Detect the signal (e.g., luminescence for ADP-Glo™ assay or fluorescence for Z'-LYTE™ assay).

  • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Neurite Outgrowth Assay

This protocol is based on the methodology used in the comparative study of H-1152 and Y-27632 on dorsal root ganglion (DRG) neurons.[2]

Materials:

  • Primary DRG neurons

  • Schwann cells (for co-culture)

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and growth factors

  • This compound and Y-27632

  • Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine and laminin)

  • Microscope with imaging capabilities

Procedure:

  • Isolate DRG neurons and Schwann cells from embryonic or neonatal rodents.

  • Plate the DRG neurons, either alone or in co-culture with Schwann cells, on coated culture plates or coverslips.

  • Allow the cells to adhere and extend initial neurites for a specified period (e.g., 24 hours).

  • Treat the cells with H-1152 or Y-27632 at the desired concentrations. Include a vehicle-treated control group.

  • Culture the cells for an additional period (e.g., 48-72 hours) to allow for neurite extension.

  • Fix the cells with 4% paraformaldehyde.

  • Immunostain for a neuronal marker (e.g., βIII-tubulin) to visualize the neurons and their neurites.

  • Acquire images of multiple random fields for each treatment group.

  • Measure the length of the longest neurite for each neuron using image analysis software (e.g., ImageJ).

  • Statistically compare the average neurite lengths between the different treatment groups.

Conclusion

Both H-1152 and Y-27632 are valuable tools for studying the roles of ROCK signaling in various biological processes. The choice between them depends on the specific requirements of the experiment. For applications demanding high potency and selectivity, H-1152 is the superior choice. For routine cell culture applications, particularly in the context of stem cell maintenance where cost may be a factor, the well-characterized Y-27632 remains a reliable and effective option. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their experimental goals.

References

A Comparative Analysis of H-1152 Dihydrochloride and Fasudil as Rho-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, particularly for therapeutic development, a precise understanding of a compound's potency and selectivity is paramount. This guide provides a detailed comparison of two prominent Rho-kinase (ROCK) inhibitors: H-1152 dihydrochloride and Fasudil. Both molecules are instrumental in studying the physiological and pathological roles of the ROCK signaling pathway, which is implicated in a range of disorders from cardiovascular diseases to neurodegenerative conditions.

Mechanism of Action and Signaling Pathway

Both this compound and Fasudil are ATP-competitive inhibitors of Rho-kinase (ROCK), a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is central to regulating cellular functions such as smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility.[1][2]

Upon activation by RhoA-GTP, ROCK phosphorylates several downstream substrates. A primary target is the myosin light chain (MLC) phosphatase, which ROCK inactivates, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction.[2][3] By inhibiting ROCK, both H-1152 and Fasudil prevent this phosphorylation cascade, resulting in vasodilation and relaxation of smooth muscle.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Agonist RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits p_MLC Phosphorylated Myosin Light Chain ROCK->p_MLC Phosphorylates MLC_Phosphatase->p_MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction p_MLC->Actomyosin_Contraction H1152 H-1152 H1152->ROCK Inhibits Fasudil Fasudil Fasudil->ROCK Inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (ROCK) - Substrate - ATP - Buffer Mix Combine Kinase, Substrate, Buffer, and Inhibitor Reagents->Mix Compounds Prepare Inhibitor Dilutions: (H-1152 / Fasudil) Compounds->Mix Initiate Initiate Reaction (Add ATP) Mix->Initiate Incubate Incubate (e.g., 30°C, 20 min) Initiate->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Phosphorylated Substrate Stop->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

References

H-1152 Dihydrochloride: A Comparative Guide to ROCK Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H-1152 dihydrochloride, a potent Rho-associated coiled-coil kinase (ROCK) inhibitor, with other commonly used ROCK inhibitors. Understanding the specificity of these inhibitors is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction to ROCK and its Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA and are involved in a wide array of cellular functions, including cell adhesion, migration, contraction, and proliferation. Due to their central role in these processes, ROCK inhibitors are valuable research tools and are being investigated for therapeutic applications in conditions such as glaucoma, cardiovascular disease, and cancer. However, the specificity of these inhibitors is a crucial consideration, as off-target effects can lead to confounding results and potential toxicity.

Comparative Kinase Specificity

The selectivity of a kinase inhibitor is paramount. This compound is recognized for its high potency and selectivity for ROCKs compared to other kinases. The following tables present a comparative summary of the inhibitory activity of H-1152 and other well-known ROCK inhibitors, Y-27632 and Fasudil, against ROCK isoforms and a panel of other kinases.

It is important to note that the following data has been compiled from various sources, and direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity (IC50/Ki in nM) Against ROCK Kinases
InhibitorROCK1ROCK2Reference(s)
H-1152 -12 (IC50), 1.6 (Ki)[1][2]
Y-27632 220 (Ki)300 (Ki)[3]
Fasudil -330 (Ki)[4]
Table 2: Off-Target Kinase Inhibition Profile of this compound

This table highlights the significantly higher concentrations of H-1152 required to inhibit other kinases, demonstrating its selectivity for ROCK.

KinaseIC50 (µM)Reference(s)
ROCK2 0.012 [1][5][6][7]
CaMKII0.180[1][5][6][7]
PKG0.360[1][5][6][7]
Aurora A0.745[1][5][6][7]
PKA3.03[1][5][6][7]
Src3.06[1]
PKC5.68[1][5][6][7]
Abl7.77[1]
MKK416.9[1]
MLCK28.3[1][5][7]
EGFR50[1]
GSK3α60.7[1]
AMPK100[1]
p38α100[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor specificity, the following diagrams illustrate the ROCK signaling pathway and a general workflow for kinase inhibitor profiling.

ROCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_actin Actin Cytoskeleton Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLCP MLCP ROCK->MLCP Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Polymerization Actin Polymerization & Stress Fiber Formation Phospho_MLC Phospho-MLC MLCP->Phospho_MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction Phospho_MLC->Actomyosin_Contraction H1152 H-1152 H1152->ROCK Inhibition

Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.

Kinase_Inhibitor_Profiling_Workflow start Start: Kinase Inhibitor Candidate biochemical_assay Biochemical Kinase Assay (e.g., In vitro radiometric or fluorescence-based assay) start->biochemical_assay determine_ic50 Determine IC50 against Target Kinase (ROCK) biochemical_assay->determine_ic50 kinase_panel Screen against a Broad Panel of Kinases determine_ic50->kinase_panel selectivity_profile Generate Kinase Selectivity Profile kinase_panel->selectivity_profile cellular_assays Cell-Based Assays (e.g., Western blot for substrate phosphorylation) selectivity_profile->cellular_assays off_target_analysis Analyze Potential Off-Target Effects selectivity_profile->off_target_analysis confirm_on_target Confirm On-Target Activity in Cells cellular_assays->confirm_on_target end End: Characterized Inhibitor confirm_on_target->end off_target_analysis->end

Caption: A typical workflow for determining kinase inhibitor specificity.

Experimental Protocols

The following provides a generalized protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor. Specific conditions, such as substrate and ATP concentrations, should be optimized for each kinase.

In Vitro Radiometric Kinase Assay for ROCK

This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

Materials:

  • Purified recombinant ROCK enzyme

  • Specific peptide substrate for ROCK (e.g., a derivative of MYPT1)

  • This compound or other test inhibitors

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, add the ROCK enzyme, the specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion

The available data strongly indicates that this compound is a highly potent and selective inhibitor of ROCK kinases.[1][2][5][6][7] Its significantly lower inhibitory activity against a broad range of other kinases makes it a valuable tool for specifically investigating the cellular functions of ROCK. When selecting a ROCK inhibitor, researchers should consider the specific requirements of their experimental system and the potential for off-target effects, especially when using less selective inhibitors like Y-27632 and Fasudil. The methodologies outlined in this guide provide a framework for the rigorous evaluation of inhibitor specificity, which is essential for the advancement of reliable and translatable research.

References

Validating Experimental Findings: A Comparative Guide to H-1152 Dihydrochloride and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of experimental findings is paramount. This guide provides an objective comparison of H-1152 dihydrochloride, a potent Rho-associated coiled-coil kinase (ROCK) inhibitor, with other commonly used alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this guide aims to facilitate informed decisions in research and development.

This compound is a potent, cell-permeable, and selective inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2] Its high affinity for ROCK2, with a Ki value of 1.6 nM and an IC50 value of 12 nM, makes it a valuable tool for investigating cellular processes such as cell adhesion, motility, contraction, and apoptosis.[1][2] This guide will delve into the comparative efficacy and selectivity of this compound against other widely used ROCK inhibitors, including Y-27632 and Fasudil.

Comparative Analysis of ROCK Inhibitor Potency

The selection of a suitable ROCK inhibitor is often guided by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-1152, Y-27632, and Fasudil against ROCK and other related kinases, providing a quantitative basis for comparison.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA Ki (μM)PKC Ki (μM)MLCK Ki (μM)
H-1152 -12[1][2][3]0.63[1][2]9.27[1][2]10.1[1][2]
Y-27632 220 (Ki)[4]300 (Ki)[4]~20 (IC50)~25 (IC50)>250 (IC50)
Fasudil -730[5]0.73 (IC50)1.3 (IC50)1.9 (IC50)

Note: Some values are presented as Ki (inhibition constant) where IC50 was not available. Lower values indicate higher potency.

The ROCK Signaling Pathway

ROCK inhibitors exert their effects by interrupting the RhoA/ROCK signaling pathway, a central regulator of actomyosin contractility. The binding of GTP-bound RhoA to ROCK relieves its autoinhibitory domain, leading to kinase activation.[6] Activated ROCK then phosphorylates various downstream substrates, including Myosin Light Chain (MLC) phosphatase and LIM kinase, ultimately resulting in increased MLC phosphorylation, stress fiber formation, and cellular contraction.[6] By inhibiting ROCK, these compounds prevent these downstream events, leading to cellular relaxation and other associated effects.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP_inactive p-MYPT1 (MLCP Inactive) ROCK->MLCP_inactive Phosphorylates H1152 H-1152 H1152->ROCK MLCP_active MLCP (Active) MLC_p p-MLC Contraction Actomyosin Contraction MLC_p->Contraction MLC MLC MLC->MLC_p MLCK MLCP_active->MLC Dephosphorylates

Figure 1. Simplified ROCK signaling pathway and the inhibitory action of H-1152.

Experimental Validation of this compound's Effects

The efficacy of this compound has been validated in numerous experimental settings. Here, we highlight key findings and provide detailed protocols for replication.

Inhibition of MARCKS Phosphorylation in Neuronal Cells

Myristoylated alanine-rich C kinase substrate (MARCKS) is a known substrate of ROCK. H-1152 has been shown to potently inhibit the phosphorylation of MARCKS in human neuronal cells.[1][2][7]

Experimental Protocol: Western Blot for Phospho-MARCKS

  • Cell Culture and Treatment: Culture human neuroteratoma (NT-2) cells to 80% confluency. Serum-starve the cells for 24 hours. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Stimulate the cells with a Rho-activator like lysophosphatidic acid (LPA) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-MARCKS (Ser159) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Promotion of Neurite Outgrowth

ROCK inhibitors, including H-1152, have been demonstrated to promote neurite extension, even in the presence of inhibitory cues.[8][9][10]

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., PC-12) on a suitable substrate (e.g., laminin-coated coverslips).

  • Treatment: Treat the cells with this compound (e.g., 10 µM) or other ROCK inhibitors.

  • Incubation: Culture the cells for 24-48 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) using immunofluorescence.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Measure the length of the longest neurite for a significant number of neurons (e.g., >100) per condition using image analysis software.

Neurite_Outgrowth_Workflow Start Start Plate Plate Neurons Start->Plate Treat Treat with H-1152 Plate->Treat Incubate Incubate (24-48h) Treat->Incubate FixStain Fix and Stain Incubate->FixStain Image Image Acquisition FixStain->Image Analyze Measure Neurite Length Image->Analyze End End Analyze->End

Figure 2. Experimental workflow for a neurite outgrowth assay.
Enhancement of Endothelial Progenitor Cell Migration

H-1152 has been shown to increase the number and migratory capacity of endothelial progenitor cells (EPCs), which is crucial for therapeutic applications in ischemic diseases.[11]

Experimental Protocol: Transwell Migration Assay

  • Cell Culture: Culture human cord-blood derived EPCs in appropriate media.

  • Assay Setup: Seed EPCs in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.

  • Treatment: Add this compound (e.g., 1-10 µM) to the lower chamber containing a chemoattractant (e.g., VEGF).

  • Incubation: Allow cells to migrate for 4-6 hours at 37°C.

  • Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Analysis: Elute the stain and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.

Comparison with Alternatives

While H-1152 is a potent and selective ROCK inhibitor, other compounds are also widely used.

  • Y-27632: One of the most commonly used ROCK inhibitors in stem cell research, Y-27632 is effective at promoting cell survival after dissociation.[12][13] However, it is less potent than H-1152.[8][9]

  • Fasudil (HA-1077): A clinically approved drug in some countries for cerebral vasospasm, Fasudil is also a ROCK inhibitor.[6][12] It is generally less potent than H-1152.[5][14]

The choice of inhibitor will depend on the specific experimental context, including the cell type, desired concentration, and the need for selectivity.

Conclusion

This compound is a highly potent and selective ROCK inhibitor with validated efficacy in a range of cellular assays. Its superior potency compared to other common ROCK inhibitors like Y-27632 and Fasudil makes it an excellent tool for researchers investigating the diverse roles of the Rho/ROCK signaling pathway. The experimental protocols provided in this guide offer a starting point for the validation and application of H-1152 in your own research endeavors. As with any inhibitor, empirical determination of the optimal concentration and conditions for each specific experimental system is recommended.

References

A Comparative Guide to Alternative ROCK Inhibitors for H-1152 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the multifaceted roles of Rho-associated coiled-coil containing protein kinase (ROCK), the selection of a specific and potent inhibitor is paramount. H-1152 dihydrochloride is a well-characterized and selective ROCK inhibitor, however, a range of alternative compounds are available, each with distinct profiles of potency, selectivity, and cellular activity. This guide provides a comprehensive comparison of prominent ROCK inhibitors as alternatives to H-1152, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of ROCK Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency (IC50 or Ki) of H-1152 and its alternatives against ROCK1 and ROCK2, as well as a selection of other kinases to indicate their selectivity profile. Data is compiled from various sources and variations may arise from different experimental conditions.

Table 1: Potency Against ROCK Isoforms

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)ROCK1 Ki (nM)ROCK2 Ki (nM)
H-1152 -12[1][2]-1.6[1]
Y-27632 --140-220[3]300[3]
Fasudil -158[2]330[2]-
Ripasudil 51[2][3]19[2][3]--
Netarsudil ----
Belumosudil (SLx-2119) 24,000[4]60-105[3][4]41[3]-
RKI-1447 14.5[3]6.2[3]--

Table 2: Selectivity Profile Against Other Kinases (IC50 in µM)

CompoundPKAPKCMLCKCaMKIIPKGAurora A
H-1152 3.03[1][3]5.68[1][3]28.3[1]0.18[1][3]0.36[1][3]0.745[1]
Y-27632 >200 (fold selective)[3]>200 (fold selective)[3]>200 (fold selective)[3]---
Fasudil 4.58[2]12.3[2]36 (Ki)-1.65[2]-

Signaling Pathway and Inhibitor Selection Workflow

To understand the context of ROCK inhibition, a diagram of the RhoA/ROCK signaling pathway is presented below. This is followed by a logical workflow to guide the selection of an appropriate ROCK inhibitor based on experimental needs.

ROCK_Signaling_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Agonist Binding RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (inhibits) MLC MLC ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (inhibits) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Regulates p_Cofilin p-Cofilin (inactive) p_Cofilin->Actin_Polymerization MLCP MLCP p_MYPT1 p-MYPT1 (inactive) p_MYPT1->MLCP p_MLC p-MLC MLCP->p_MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction p_MLC->Actomyosin_Contraction Inhibitors ROCK Inhibitors (H-1152, Y-27632, etc.) Inhibitors->ROCK

Figure 1: Simplified RhoA/ROCK Signaling Pathway.

Inhibitor_Selection_Workflow start Start: Need a ROCK Inhibitor question1 Primary Goal? start->question1 option1a Potent pan-ROCK inhibition in vitro question1->option1a Potency option1b ROCK2 selectivity question1->option1b Selectivity option1c General ROCK inhibition in cell culture question1->option1c Application option1d Clinically relevant inhibitor question1->option1d Relevance inhibitor_pan Consider: RKI-1447, H-1152, Ripasudil, GSK269962A option1a->inhibitor_pan inhibitor_selective Consider: Belumosudil (SLx-2119) option1b->inhibitor_selective inhibitor_general Consider: Y-27632, Fasudil option1c->inhibitor_general inhibitor_clinical Consider: Fasudil, Ripasudil, Netarsudil, Belumosudil option1d->inhibitor_clinical question2 Off-target effects a major concern? inhibitor_pan->question2 inhibitor_selective->question2 inhibitor_general->question2 inhibitor_clinical->question2 selectivity_screen Review kinase selectivity panels question2->selectivity_screen Yes end Select optimal inhibitor question2->end No selectivity_screen->end

Figure 2: Workflow for selecting a suitable ROCK inhibitor.

Detailed Experimental Protocols

In Vitro ROCK Kinase Assay

This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro potency of ROCK inhibitors.

Materials:

  • Recombinant active ROCK2 enzyme

  • Myosin Phosphatase Target Subunit 1 (MYPT1) substrate-coated 96-well plate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • ROCK inhibitor compounds (H-1152 and alternatives)

  • Anti-phospho-MYPT1 (Thr696 or Thr853) primary antibody[5]

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the ROCK inhibitor compounds in kinase buffer.

  • Add 25 µL of the diluted inhibitor or vehicle control to the wells of the MYPT1-coated plate.

  • Add 25 µL of diluted ROCK2 enzyme to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 50 µL of ATP solution (the final concentration should be at or near the Km of ATP for ROCK2, typically 10-100 µM) to each well.[6][7]

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by washing the wells three times with wash buffer.

  • Add 100 µL of diluted anti-phospho-MYPT1 primary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-30 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated MYPT1

This protocol is for assessing the in-cell activity of ROCK inhibitors by measuring the phosphorylation of a direct downstream target, MYPT1.

Materials:

  • Cell line of interest (e.g., HeLa, NIH3T3)

  • Cell culture medium and supplements

  • ROCK inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853) and anti-total-MYPT1[5][8][9][10]

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of ROCK inhibitors or vehicle for the desired time (e.g., 30 minutes to 2 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-MYPT1 primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an anti-total-MYPT1 antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.

Cell Migration Assays

a) Scratch (Wound Healing) Assay

Materials:

  • Cell line of interest

  • 6- or 12-well plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Culture medium with reduced serum (to minimize proliferation)

  • ROCK inhibitors

  • Microscope with a camera

Procedure:

  • Seed cells in a 6- or 12-well plate and grow them to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.[11]

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh, low-serum medium containing different concentrations of the ROCK inhibitors or vehicle.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same fields at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[11]

  • Measure the width of the scratch at different time points and calculate the rate of cell migration.

b) Transwell (Boyden Chamber) Assay

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • 24-well plates

  • Cell culture medium with and without a chemoattractant (e.g., FBS)

  • ROCK inhibitors

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Pre-hydrate the Transwell inserts with serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Resuspend cells in serum-free medium containing the ROCK inhibitors or vehicle.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Compare the number of migrated cells between different treatment groups.

References

Cross-Validation of H-1152 Dihydrochloride Results with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor H-1152 dihydrochloride with genetic knockdown approaches (siRNA/shRNA) for studying the function of Rho-associated coiled-coil containing protein kinases (ROCK). By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to assist researchers in selecting the most appropriate method for their experimental needs and in critically evaluating and cross-validating their findings.

Introduction to this compound and ROCK Inhibition

This compound is a potent and selective, ATP-competitive inhibitor of ROCK kinases.[1] The Rho/ROCK signaling pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2] ROCK exists as two highly homologous isoforms, ROCK1 and ROCK2, which can have both redundant and distinct cellular functions. Pharmacological inhibition with molecules like H-1152 provides a rapid and reversible means to probe ROCK function. However, to ensure the specificity of the observed effects and to dissect the roles of individual ROCK isoforms, cross-validation with genetic knockdown techniques is essential.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the effects of this compound with those of ROCK1 and ROCK2 genetic knockdowns.

ParameterThis compoundROCK1 siRNAROCK2 siRNAReference
Inhibition of TGFβ2-induced PAI-1 Secretion Inhibition observed69 ± 16% decreaseNo significant effect[3]
Neurite Outgrowth Promotion Significant increase in neurite lengthNot directly compared in the same study, but ROCK inhibition is known to promote neurite outgrowth.Not directly compared in the same study, but ROCK inhibition is known to promote neurite outgrowth.[4]
Cell Morphology Induces changes in cell shape (e.g., cell elongation)ROCK1 knockdown induces cell elongation.ROCK2 knockdown can lead to increased cell spreading.[5]
KinaseThis compound IC50 (µM)Reference
ROCK2 0.012 [1][6]
CAMKII0.180[1][6]
PKG0.360[1][6]
Aurora A0.745[1][6]
PKA3.03[1][6]
PKC5.68[1][6]
MLCK28.3[1][6]

Experimental Protocols

Protocol 1: Inhibition of ROCK Activity using this compound

Objective: To pharmacologically inhibit ROCK activity in cultured cells.

Materials:

  • This compound (powder)

  • Sterile distilled water or DMSO

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile distilled water or DMSO.

    • For example, dissolve 3.92 mg of this compound (MW: 392.34 g/mol ) in 1 mL of solvent.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

    • On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (e.g., 100 nM to 10 µM) in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing H-1152.

    • Incubate the cells for the desired period (e.g., 8 to 24 hours), depending on the specific assay.

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream analysis, such as western blotting for downstream targets (e.g., phosphorylated MYPT1, MLC), immunofluorescence for morphological changes, or functional assays (e.g., migration, apoptosis).

Protocol 2: Genetic Knockdown of ROCK1 and ROCK2 using siRNA

Objective: To specifically reduce the expression of ROCK1 and/or ROCK2 in cultured cells.

Materials:

  • siRNA targeting ROCK1, ROCK2, and a non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM™ I Reduced Serum Medium (or similar)

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest

  • 6-well plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well to be transfected, prepare the following two tubes:

      • Tube A (siRNA): Dilute 20-30 pmol of siRNA (ROCK1, ROCK2, or non-targeting control) in 100 µL of Opti-MEM™ I Medium. Mix gently.

      • Tube B (Lipofectamine): Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

    • Add the 200 µL of siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Verification of Knockdown:

    • After the incubation period, harvest the cells to verify the knockdown efficiency.

    • Western Blot Analysis: Lyse the cells and perform western blotting using specific antibodies against ROCK1 and ROCK2. A loading control (e.g., GAPDH, β-actin) should be used to normalize protein levels.

    • qRT-PCR Analysis: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of ROCK1 and ROCK2.

  • Functional Assays:

    • Once knockdown is confirmed, the cells can be used for various functional assays to assess the phenotypic consequences of ROCK1 or ROCK2 depletion.

Mandatory Visualization

cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases LPA LPA GPCRs GPCRs LPA->GPCRs Thrombin Thrombin Thrombin->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Receptor Tyrosine Kinases->RhoGEFs RhoA-GTP RhoA-GTP RhoGEFs->RhoA-GTP GTP RhoA-GDP RhoA-GDP RhoA-GTP->RhoA-GDP RhoGAPs ROCK1 ROCK1 RhoA-GTP->ROCK1 ROCK2 ROCK2 RhoA-GTP->ROCK2 RhoA-GDP->RhoGEFs GDP RhoGAPs RhoGAPs H1152 H-1152 H1152->ROCK1 H1152->ROCK2 ROCK1_siRNA ROCK1 siRNA ROCK1_siRNA->ROCK1 Degrades mRNA ROCK2_siRNA ROCK2 siRNA ROCK2_siRNA->ROCK2 Degrades mRNA LIMK LIMK ROCK1->LIMK MYPT1 MYPT1 ROCK1->MYPT1 Phosphorylation (Inhibition) MLC MLC ROCK1->MLC Phosphorylation ROCK2->LIMK ROCK2->MYPT1 Phosphorylation (Inhibition) ROCK2->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Actin Dynamics Actin Dynamics Cofilin->Actin Dynamics Depolymerization p-Cofilin p-Cofilin p-Cofilin->Actin Dynamics Cell Morphology, Adhesion, etc. Cell Morphology, Adhesion, etc. Actin Dynamics->Cell Morphology, Adhesion, etc. MYPT1->MLC Dephosphorylation p-MYPT1 p-MYPT1 p-MLC p-MLC Myosin II Activity Myosin II Activity p-MLC->Myosin II Activity Cell Contraction, Migration, etc. Cell Contraction, Migration, etc. Myosin II Activity->Cell Contraction, Migration, etc.

Caption: The Rho/ROCK signaling pathway and points of intervention.

cluster_H1152 Pharmacological Inhibition (H-1152) cluster_siRNA Genetic Knockdown (siRNA) Start1 Seed Cells Prepare H1152 Prepare H-1152 Working Solution Start1->Prepare H1152 Treat Cells Treat Cells with H-1152 Prepare H1152->Treat Cells Incubate Incubate (e.g., 8-24h) Treat Cells->Incubate Analysis1 Downstream Analysis (Western, IF, Functional Assays) Incubate->Analysis1 Data Comparison Data Comparison Analysis1->Data Comparison Start2 Seed Cells Prepare siRNA Prepare siRNA-Lipid Complexes Start2->Prepare siRNA Transfect Cells Transfect Cells with siRNA Prepare siRNA->Transfect Cells Incubate KD Incubate (48-72h) Transfect Cells->Incubate KD Verify KD Verify Knockdown (Western, qRT-PCR) Incubate KD->Verify KD Analysis2 Downstream Analysis (Functional Assays) Verify KD->Analysis2 Analysis2->Data Comparison

Caption: Experimental workflow for comparing H-1152 and siRNA.

H1152 This compound Mechanism: Reversible, ATP-competitive inhibition of ROCK kinase activity. Pros: - Rapid onset of action. - Reversible. - Dose-dependent inhibition. - Easy to use. Cons: - Potential for off-target effects. - Does not distinguish between ROCK1 and ROCK2. - May not inhibit non-catalytic functions. siRNA siRNA-mediated Knockdown Mechanism: Post-transcriptional gene silencing by mRNA degradation. Pros: - High specificity for target gene (ROCK1 or ROCK2). - Can distinguish between isoforms. - Ablates both catalytic and non-catalytic functions. Cons: - Slower onset of action (requires protein turnover). - Potential for off-target effects (seed region toxicity). - Transfection efficiency can be variable. - Irreversible for the duration of the experiment.

Caption: Logical comparison of H-1152 and siRNA methodologies.

References

A Head-to-Head Comparison of H-1152 and GSK429286 for ROCK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors have emerged as critical tools for investigating cellular processes and as promising therapeutic agents. Among the numerous ROCK inhibitors available, H-1152 dihydrochloride and GSK429286 are two prominent compounds frequently employed by researchers. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists and drug development professionals in selecting the appropriate inhibitor for their research needs.

Potency and Selectivity: A Quantitative Look

The efficacy of a kinase inhibitor is determined by its potency (how much of the inhibitor is required to achieve a certain level of inhibition) and its selectivity (how specifically it inhibits the target kinase over other kinases). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for potency.

This compound is a potent and selective ROCK inhibitor.[1] It demonstrates a high affinity for ROCK2, with a Ki value of 1.6 nM and an IC50 of 12 nM.[1] GSK429286 is also a selective ROCK inhibitor, with a reported IC50 value of 14 nM for ROCK1.[2] Some studies indicate it also inhibits ROCK2 with an IC50 of 63 nM.[3]

The selectivity of these inhibitors has been profiled against a panel of other kinases. H-1152 shows significantly less activity against other kinases such as PKA, PKC, and MLCK, with Ki values in the micromolar range, underscoring its specificity for ROCK.[1] Similarly, GSK429286 is noted for its selectivity, showing significantly lower potency against kinases like RSK and p70S6K.[2]

InhibitorTargetIC50 (nM)Ki (nM)Reference
This compound ROCK2121.6[1]
CAMKII180-[4]
PKG360-[4]
Aurora A745-[4]
PKA3030630[1][4]
PKC56809270[1][4]
MLCK2830010100[1][4]
GSK429286 ROCK114-[2]
ROCK263-[3]
RSK780-[2]
p70S6K1940-[2]

Signaling Pathways and Mechanism of Action

Both H-1152 and GSK429286 exert their effects by inhibiting the kinase activity of ROCK. ROCK enzymes, primarily ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[5] The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction.[5]

Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MYPT1).[5] Phosphorylation of MLC leads to increased actin-myosin contractility, while phosphorylation of MYPT1 inhibits its phosphatase activity, indirectly increasing MLC phosphorylation.[5] ROCK also phosphorylates LIM kinases (LIMK), which in turn inactivate cofilin, a protein responsible for actin filament depolymerization.[5] By inhibiting ROCK, both H-1152 and GSK429286 disrupt these signaling cascades, leading to a reduction in cellular contractility and changes in cytoskeletal organization.

ROCK_Signaling_Pathway ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MYPT1) ROCK->MLCP Inhibits H1152 H-1152 H1152->ROCK Inhibits GSK429286 GSK429286 GSK429286->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Cytoskeleton (Stress Fibers, Contraction) Cofilin->Actin MLC->Actin MLCP->MLC Dephosphorylates Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start: Compound Dilution AddCompound Add Compound/DMSO to Plate Start->AddCompound AddEnzyme Add ROCK Enzyme AddCompound->AddEnzyme AddSubstrate Add Substrate & ATP AddEnzyme->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate Detect Stop Reaction & Detect Signal Incubate->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End

References

Justification for Choosing H-1152 Dihydrochloride: A Comparative Guide to ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive comparison of H-1152 dihydrochloride with other commonly used ROCK inhibitors, offering experimental data and detailed protocols to justify its selection for specific research applications.

This compound: A Highly Potent and Selective ROCK Inhibitor

This compound is a potent, cell-permeable, and highly selective inhibitor of Rho-associated kinase (ROCK).[1][2] It acts as an ATP-competitive inhibitor, targeting the kinase domain of ROCK.[3] This isoquinolinesulfonamide derivative has demonstrated significantly greater potency and selectivity for ROCK compared to other serine/threonine kinases.[2]

Comparative Analysis: this compound vs. Other ROCK Inhibitors

A critical aspect of selecting a kinase inhibitor is its potency and selectivity. The following tables summarize the inhibitory activity of this compound in comparison to other widely used ROCK inhibitors, Y-27632 and Fasudil.

Table 1: Inhibitor Potency (IC50/Ki) Against ROCK

InhibitorTargetIC50Ki
H-1152 ROCK212 nM[1][4]1.6 nM[1][2][4]
Y-27632ROCK770 nM (in contractions)-
Fasudil (HA-1077)ROCK21.9 µM[5]-
RipasudilROCK254 nM[3]-

Table 2: Kinase Selectivity Profile (IC50 in µM)

KinaseH-1152[1]Y-27632Fasudil (HA-1077)[5]
ROCK2 0.012 -1.9
CAMKII0.180--
PKG0.360--
Aurora A0.745--
PKA3.03>100[6]-
PKC5.68>100[6]-
MLCK28.3>100[6]-
PRK2--4
MSK1--5
MAPKAP-K1b--15

The data clearly indicates that this compound exhibits significantly higher potency for ROCK2 than Y-27632 and Fasudil. Furthermore, its selectivity profile demonstrates minimal off-target effects on a panel of other kinases at concentrations where it potently inhibits ROCK. This high selectivity is crucial for attributing observed cellular effects directly to ROCK inhibition.

Experimental Evidence of Superior Cellular Activity

Beyond in vitro kinase assays, the superior performance of H-1152 has been demonstrated in various cellular contexts. For instance, in studies on neurite outgrowth, H-1152 was found to be more effective than other inhibitors.[6] In co-cultures of dorsal root ganglion neurons and Schwann cells, H-1152 significantly promoted neurite elongation, even when direct contact between the cells was prevented.[6] Additionally, in studies related to intraocular pressure, H-1152 demonstrated potent effects.[3]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

In Vitro ROCK2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against ROCK2 kinase.

Materials:

  • Recombinant active ROCK2 enzyme

  • MYPT1 substrate

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]

  • ATP

  • This compound and other test compounds

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., H-1152) in kinase buffer.

  • Add 1 µl of the diluted inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.[7]

  • Add 2 µl of diluted ROCK2 enzyme to each well.[7]

  • Initiate the reaction by adding 2 µl of a substrate/ATP mix (e.g., containing MYPT1 and 10µM ATP).[7]

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[7]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Record luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Cellular Assay: Inhibition of Myosin Light Chain (MLC) Phosphorylation

This protocol describes a cell-based assay to measure the ability of an inhibitor to block ROCK-mediated phosphorylation of Myosin Light Chain (MLC), a key downstream substrate.

Materials:

  • Cell line of interest (e.g., Panc-1)[8]

  • Cell culture medium and supplements

  • This compound and other test inhibitors

  • Lysis buffer (e.g., SDS-PAGE sample buffer)[8]

  • Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1[8][9]

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ROCK inhibitors (e.g., H-1152, Y-27632, Fasudil) for a specified time (e.g., 1 hour).[8]

  • Lyse the cells directly in SDS-PAGE sample buffer.[8]

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-MYPT1 (Thr853) and total MYPT1.[8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated MYPT1 to total MYPT1, which reflects the level of ROCK activity.

Visualizing the Rationale: Signaling Pathways and Workflows

To further clarify the context of H-1152's action and the experimental approaches used to validate it, the following diagrams are provided.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates RhoA_GDP RhoA-GDP RhoA_GDP->RhoA_GTP GEFs GEFs GEFs->RhoA_GDP Activates GAPs GAPs GAPs->RhoA_GTP Inactivates MLC_P p-MLC Cell_Contraction Cell Contraction MLC_P->Cell_Contraction MLCP MLCP MLCP->MLC_P LIMK LIMK Cofilin Cofilin LIMK->Cofilin Actin_Stress_Fibers Actin Stress Fibers Cofilin->Actin_Stress_Fibers Cell_Contraction->Actin_Stress_Fibers ROCK->MLCP Inhibits ROCK->LIMK H1152 H-1152 H1152->ROCK Inhibits

Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents add_inhibitor Add Inhibitor to Plate prepare_reagents->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme start_reaction Initiate Reaction with Substrate/ATP Mix add_enzyme->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop Reaction & Measure ADP incubate->stop_reaction analyze_data Analyze Data (Calculate IC50) stop_reaction->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The selection of an appropriate inhibitor is a critical decision in any research endeavor. The data presented in this guide strongly supports the choice of this compound for studies requiring potent and selective inhibition of ROCK. Its superior potency, well-defined selectivity profile, and demonstrated efficacy in cellular assays make it an invaluable tool for dissecting the complex roles of ROCK signaling in both normal physiology and disease. For researchers aiming to achieve reliable and interpretable results, this compound represents a clear and justifiable choice over other less potent and selective inhibitors.

References

A Researcher's Guide to H-1152 Dihydrochloride: Ensuring Experimental Reproducibility Across Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of reagents is paramount to the validity and reproducibility of experimental results. This guide provides a framework for comparing and validating H-1152 dihydrochloride, a potent Rho-kinase (ROCK) inhibitor, from different suppliers. While direct public data comparing the performance of H-1152 from various sources is scarce, this document outlines the key quality control parameters and experimental protocols necessary to ensure consistency in your research.

H-1152 is a selective and membrane-permeable inhibitor of ROCK, with a reported IC50 value for ROCKII of approximately 12 nM.[1][2] It is widely used in studies of cell adhesion, motility, and smooth muscle contraction.[3][4] Given its critical role in these cellular processes, variations in the purity, stability, or activity of H-1152 can lead to significant discrepancies in experimental outcomes.

Comparing this compound from Various Suppliers

Several reputable suppliers offer this compound, generally with a stated purity of ≥98%. However, minor variations in impurities, formulation, or storage conditions could potentially impact its efficacy. Below is a summary of product specifications from several common suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed information.[5][6]

SupplierCatalog Number (Example)PuritySolubility (Water)Solubility (DMSO)Storage
R&D Systems (a Bio-Techne brand) 2414/1≥98%to 100 mMto 50 mMDesiccate at +4°C
Tocris Bioscience (a Bio-Techne brand) 2414≥98% (HPLC)39.23 mg/mL (100 mM)19.62 mg/mL (50 mM)Desiccate at +4°C[6]
Selleck Chemicals S6214>99% (HPLC)Not specified78 mg/mL (198.8 mM)Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
MedchemExpress HY-15720A99.89% (LCMS)100 mg/mL (254.88 mM)100 mg/mL (254.88 mM)Powder: -20°C for 3 years. In solvent: -80°C for 2 years.
AbMole BioScience M13727>99%35.71 mg/mL90 mg/mL2-8°C, dry, sealed[5]
AdooQ Bioscience A13727>99% (HPLC)≥39.2 mg/mL≥19.6 mg/mLDesiccate at +4°C

Note: The provided data is for guidance only. Always consult the supplier's most recent datasheet and the lot-specific Certificate of Analysis for the most accurate information.

The Rho/ROCK Signaling Pathway

H-1152 exerts its effects by inhibiting Rho-associated kinases (ROCK1 and ROCK2), which are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell shape, migration, and contraction.

G cluster_0 Upstream Activation cluster_1 ROCK Signaling Cascade cluster_2 Downstream Effects Ligands (LPA, etc.) Ligands (LPA, etc.) GPCRs GPCRs Ligands (LPA, etc.)->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GTP RhoA-GTP RhoGEFs->RhoA-GTP Activates ROCK ROCK RhoA-GTP->ROCK Binds and Activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase Inhibits MLC MLC ROCK->MLC Phosphorylates MLC Phosphatase->MLC Dephosphorylates Phosphorylated MLC Phosphorylated MLC MLC->Phosphorylated MLC Actin-Myosin Contraction Actin-Myosin Contraction Phosphorylated MLC->Actin-Myosin Contraction Stress Fiber Formation\nCell Contraction\nCell Migration Stress Fiber Formation Cell Contraction Cell Migration Actin-Myosin Contraction->Stress Fiber Formation\nCell Contraction\nCell Migration H-1152 H-1152 H-1152->ROCK Inhibits

Figure 1: Simplified Rho/ROCK signaling pathway and the inhibitory action of H-1152.

Experimental Protocols for Validation and Comparison

To ensure the reproducibility of experiments using H-1152 from different suppliers or lots, it is crucial to perform validation assays. The following protocols outline key experiments to assess the inhibitor's activity and efficacy.

In Vitro Kinase Assay

An in vitro kinase assay directly measures the ability of H-1152 to inhibit ROCK activity. This can be performed using commercially available kits or by setting up a custom assay.

Objective: To determine and compare the IC50 values of H-1152 from different suppliers.

General Protocol:

  • Reagents: Recombinant active ROCK2 enzyme, a suitable substrate (e.g., MYPT1), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a dilution series of H-1152 from each supplier.

    • In a multi-well plate, combine the ROCK2 enzyme, substrate, and H-1152 dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) which correlates with kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of H-1152 and fit a dose-response curve to calculate the IC50 value.

G Prepare H-1152 Dilutions Prepare H-1152 Dilutions Add to Plate Add to Plate Prepare H-1152 Dilutions->Add to Plate Initiate with ATP Initiate with ATP Add to Plate->Initiate with ATP Recombinant ROCK2 Enzyme Recombinant ROCK2 Enzyme Recombinant ROCK2 Enzyme->Add to Plate Substrate (e.g., MYPT1) Substrate (e.g., MYPT1) Substrate (e.g., MYPT1)->Add to Plate Incubate (30°C) Incubate (30°C) Initiate with ATP->Incubate (30°C) Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate (30°C)->Stop Reaction & Detect Signal Calculate IC50 Calculate IC50 Stop Reaction & Detect Signal->Calculate IC50

Figure 2: Workflow for an in vitro ROCK kinase assay.

Western Blot for Downstream Target Phosphorylation

A reliable method to confirm the cellular activity of H-1152 is to measure the phosphorylation of a known ROCK substrate, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Target Subunit 1 (MYPT1).

Objective: To compare the dose-dependent inhibition of ROCK-mediated phosphorylation in a cellular context.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, NIH 3T3) and grow to sub-confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal ROCK activity.

  • Inhibitor Treatment: Pre-treat cells with a dose range of H-1152 from each supplier for 1-2 hours.

  • Stimulation: Stimulate the Rho/ROCK pathway with an agonist like Lysophosphatidic Acid (LPA) or Calpeptin for 15-30 minutes.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Determine protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-MLC2 (Thr18/Ser19) or phospho-MYPT1 (Thr853), and total MLC2/MYPT1 or a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein or loading control. Compare the inhibition curves for H-1152 from different suppliers.

G Plate & Serum-Starve Cells Plate & Serum-Starve Cells Pre-treat with H-1152 Pre-treat with H-1152 Plate & Serum-Starve Cells->Pre-treat with H-1152 Stimulate (e.g., LPA) Stimulate (e.g., LPA) Pre-treat with H-1152->Stimulate (e.g., LPA) Lyse Cells Lyse Cells Stimulate (e.g., LPA)->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Immunoblotting (p-MLC, etc.) Immunoblotting (p-MLC, etc.) SDS-PAGE & Transfer->Immunoblotting (p-MLC, etc.) Detection & Densitometry Detection & Densitometry Immunoblotting (p-MLC, etc.)->Detection & Densitometry Compare Inhibition Compare Inhibition Detection & Densitometry->Compare Inhibition

Figure 3: Western blot workflow for assessing H-1152 cellular activity.

Neurite Outgrowth Assay

ROCK inhibitors are known to promote neurite outgrowth by reducing growth cone collapse.[3] This functional assay is a robust way to compare the biological activity of H-1152 from different sources.

Objective: To quantify and compare the effect of H-1152 on neurite extension in a neuronal cell line.

Protocol:

  • Cell Culture: Plate a neuronal cell line (e.g., PC-12, N2a, or SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

  • Differentiation: Induce differentiation using an appropriate agent (e.g., Nerve Growth Factor (NGF) for PC-12 cells).

  • Treatment: Add varying concentrations of H-1152 from each supplier to the culture medium. Include a vehicle control.

  • Incubation: Culture the cells for 24-72 hours to allow for neurite extension.

  • Imaging: Capture images of multiple random fields for each condition using a microscope.

  • Analysis:

    • Measure the length of the longest neurite for a significant number of cells (n > 50) per condition using image analysis software (e.g., ImageJ).

    • Alternatively, quantify the percentage of cells bearing neurites longer than a defined threshold (e.g., twice the cell body diameter).

  • Data Analysis: Compare the average neurite length or the percentage of neurite-bearing cells across the different H-1152 sources.

Conclusion

While suppliers of this compound generally provide a high-purity product, the absence of publicly available comparative data makes in-house validation essential for ensuring experimental reproducibility. By implementing a systematic approach that includes the examination of lot-specific CoAs and the performance of functional assays such as in vitro kinase assays, western blotting for downstream targets, and neurite outgrowth assays, researchers can confidently compare and validate H-1152 from different suppliers. This due diligence is a critical step in generating robust and reliable scientific data.

References

Safety Operating Guide

Proper Disposal of H-1152 Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of H-1152 dihydrochloride, a selective Rho-kinase (ROCK) inhibitor used in laboratory research.[1][2][3] While Safety Data Sheets (SDS) for this compound state that it is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols and adhere to all local, state, and federal regulations for chemical waste disposal.[4]

Key Safety and Chemical Data

Proper handling and disposal of any laboratory chemical require an understanding of its fundamental properties and associated hazards. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 871543-07-6[4]
Molecular Formula C₁₆H₂₃Cl₂N₃O₂S[4]
Molecular Weight 392.34 g/mol [3][4]
Storage Temperature 4°C, sealed[4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[4]

Standard Disposal Protocol for this compound

The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. This protocol is based on standard laboratory practices for non-hazardous chemical waste and information from supplier Safety Data Sheets.

I. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Wear safety goggles with side shields.[4]

  • Hand Protection: Use protective chemical-resistant gloves.[4]

  • Body Protection: Wear an impervious lab coat or clothing.[4]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.[4]

II. Disposal of Unused Solid this compound
  • Collection: Carefully collect the solid this compound into a designated and clearly labeled chemical waste container. Avoid generating dust.

  • Labeling: Label the waste container with the chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.[4]

  • Regulatory Compliance: Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[4]

III. Disposal of this compound Solutions
  • Small Spills: For small spills of solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[4]

  • Containment: Once absorbed, scoop the material into a designated chemical waste container.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]

  • Waste Collection: Dispose of the contaminated absorbent material and cleaning supplies as chemical waste, following the same labeling and storage procedures as for the solid chemical.

  • Environmental Precautions: Do not let the product or solutions enter drains or water courses.[4]

IV. Disposal of Contaminated Labware
  • Glassware: Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., alcohol) followed by water. The initial rinsate should be collected and disposed of as chemical waste.

  • Consumables: Dispose of contaminated consumables such as pipette tips, tubes, and gloves in a designated solid chemical waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type 2. Identify Waste Form ppe->waste_type solid_waste Solid (Unused Chemical) waste_type->solid_waste Solid liquid_waste Solution or Spill waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware collect_solid 3a. Collect in Labeled Chemical Waste Container solid_waste->collect_solid absorb_liquid 3b. Absorb with Inert Material liquid_waste->absorb_liquid rinse_labware 3c. Rinse with Solvent (Collect Rinsate) contaminated_labware->rinse_labware final_disposal 5. Dispose via Institutional EHS (Follow Local/State/Federal Regulations) collect_solid->final_disposal collect_absorbed 4b. Collect in Labeled Chemical Waste Container absorb_liquid->collect_absorbed collect_absorbed->final_disposal dispose_consumables 4c. Dispose of Solid Contaminated Items rinse_labware->dispose_consumables dispose_consumables->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-1152 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of H-1152 dihydrochloride, a potent and selective ROCK inhibitor. By adhering to these procedural, step-by-step instructions, you can ensure a safe laboratory environment and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsShould be worn at all times to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For extended contact or immersion, butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. Never wash or reuse disposable gloves.
Respiratory Protection N95 or Higher Rated RespiratorRecommended when handling the powdered compound or when there is a risk of aerosol generation to prevent inhalation.
Body Protection Impervious Clothing/Laboratory CoatA fully buttoned lab coat or a disposable gown should be worn to protect skin and clothing from potential contamination.
Foot Protection Closed-Toe ShoesMust be worn to protect the feet from spills.

Operational Plan for Handling this compound

A clear and systematic workflow is essential for the safe handling of this compound from receipt to disposal.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_spill Spill and Emergency cluster_disposal Disposal Inspect Package Inspect Package Verify Seal Verify Seal Inspect Package->Verify Seal Label with Date Label with Date Verify Seal->Label with Date Store Appropriately Store Appropriately Label with Date->Store Appropriately Don PPE Don PPE Store Appropriately->Don PPE Work in Fume Hood Work in Fume Hood Weigh and Prepare Solution Weigh and Prepare Solution Work in Fume Hood->Weigh and Prepare Solution Don PPE->Work in Fume Hood Collect Waste Collect Waste Weigh and Prepare Solution->Collect Waste Evacuate Area Evacuate Area Notify Supervisor Notify Supervisor Evacuate Area->Notify Supervisor Consult SDS Consult SDS Notify Supervisor->Consult SDS Cleanup by Trained Personnel Cleanup by Trained Personnel Consult SDS->Cleanup by Trained Personnel Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose via Licensed Contractor Dispose via Licensed Contractor Label Waste Container->Dispose via Licensed Contractor G cluster_downstream Downstream Effectors Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, LPA) GPCR GPCR Extracellular_Stimuli->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase LIM_Kinase LIM Kinase ROCK->LIM_Kinase MLC Myosin Light Chain (MLC) ROCK->MLC H1152 H-1152 dihydrochloride H1152->ROCK MLC_Phosphatase->MLC Cofilin Cofilin LIM_Kinase->Cofilin Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin_Contraction Actin_Stabilization Actin Stabilization Cofilin->Actin_Stabilization

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-1152 dihydrochloride
Reactant of Route 2
H-1152 dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.